Agn-PC-0NG2BG
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
51615-11-3 |
|---|---|
Molekularformel |
C15H14Br2 |
Molekulargewicht |
354.08 g/mol |
IUPAC-Name |
1-(bromomethyl)-2-[[2-(bromomethyl)phenyl]methyl]benzene |
InChI |
InChI=1S/C15H14Br2/c16-10-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)11-17/h1-8H,9-11H2 |
InChI-Schlüssel |
JLAPNUNUCLRGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)CC2=CC=CC=C2CBr)CBr |
Herkunft des Produkts |
United States |
Foundational & Exploratory
[Compound Name] structure and chemical properties
An In-depth Technical Guide to the Structure and Chemical Properties of Osimertinib
Introduction
Osimertinib, marketed under the brand name Tagrisso®, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3] Unlike its predecessors, osimertinib shows a significantly lower affinity for wild-type EGFR, which contributes to a more favorable toxicity profile.[4][5] This guide provides a detailed overview of the structure, chemical properties, and mechanism of action of osimertinib, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Osimertinib is a mono-anilino-pyrimidine compound.[2] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[6] The molecule is supplied as a mesylate salt.[6] The presence of a reactive acrylamide group allows for the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain.[7][8]
Table 1: Physicochemical Properties of Osimertinib
| Property | Value | Reference |
| Chemical Formula | C₂₈H₃₃N₇O₂ | [9] |
| Molecular Weight | 499.61 g/mol | [10] |
| IUPAC Name | N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide | [6] |
| pKa | 9.5 (aliphatic amine), 4.4 (aniline) | [11] |
| Solubility | Slightly soluble in water (3.1 mg/mL at 37°C) | [11] |
| Half-life | Approximately 48 hours | [1] |
| Peak Plasma Time | 6 hours | [1] |
| Protein Binding | 95% | [1] |
Mechanism of Action
Osimertinib functions as an irreversible inhibitor of EGFR kinase activity.[7] By covalently binding to the C797 residue within the ATP-binding pocket of mutant EGFR, it prevents ATP from binding and subsequent autophosphorylation of the receptor.[7][8] This action effectively blocks the downstream signaling cascades that are critical for cancer cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[7][8] A key feature of osimertinib is its high potency and selectivity for mutant forms of EGFR, including the T790M resistance mutation, while sparing wild-type EGFR.[2] This selectivity is significant, as it has been shown to have a 200-fold higher affinity for EGFR with the L858R/T790M mutation compared to wild-type EGFR in vitro.[1][12]
Table 2: In Vitro Inhibitory Activity of Osimertinib
| EGFR Form | Cell Line | IC₅₀ (nM) | Reference |
| Exon 19 deletion | LoVo | 12.92 | [10] |
| L858R/T790M | LoVo | 11.44 | [10] |
| Wild-Type | LoVo | 493.8 | [10] |
Signaling Pathway
The binding of ligands such as epidermal growth factor (EGF) to the EGFR initiates a signaling cascade that promotes cell growth, proliferation, and survival. In non-small cell lung cancer (NSCLC), activating mutations in EGFR lead to constitutive activation of these pathways. Osimertinib's targeted inhibition of mutant EGFR effectively shuts down these aberrant signals.
Caption: Osimertinib's inhibition of mutant EGFR and downstream signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of a compound.
-
Cell Seeding : Plate NSCLC cells (e.g., H1975) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[13] Allow the cells to adhere overnight at 37°C in a CO₂ incubator.[13]
-
Treatment : Prepare serial dilutions of osimertinib in the cell culture medium.[13] Replace the existing medium with the medium containing various concentrations of osimertinib. Include a vehicle control (e.g., DMSO).[13]
-
Incubation : Incubate the plates for a specified period, typically 72 hours, to allow the drug to take effect.[14]
-
MTT Addition : Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Measurement : Measure the absorbance at 570 nm using a microplate reader.[13] The absorbance is directly proportional to the number of viable cells.
Experimental Workflow: Determining IC₅₀
The following diagram illustrates a typical workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a compound like osimertinib.
Caption: A typical experimental workflow for determining the IC₅₀ of Osimertinib.
Conclusion
Osimertinib represents a significant advancement in the targeted therapy of EGFR-mutated NSCLC. Its unique chemical structure enables it to irreversibly and selectively inhibit the mutant forms of EGFR, including the T790M resistance mutation, leading to potent antitumor activity. The detailed understanding of its chemical properties, mechanism of action, and the signaling pathways it modulates is crucial for the ongoing development of novel therapeutic strategies and for optimizing its clinical use.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Osimertinib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 8. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 9. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. tga.gov.au [tga.gov.au]
- 12. Osimertinib | C28H33N7O2 | CID 71496458 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. wjpls.org [wjpls.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Discovery of Kinase Inhibitors
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the methodologies and strategies involved in the discovery and synthesis of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[1][2] Consequently, kinases have become one of the most important families of drug targets.[3] As of 2021, over 70 small-molecule kinase inhibitors have received FDA approval, highlighting the significance of this field in modern medicine.[4][5]
This document details the discovery pipeline, from initial screening to lead optimization, outlines key experimental protocols, and presents representative data and synthesis strategies.
The Kinase Inhibitor Discovery Workflow
The discovery of novel kinase inhibitors is a systematic process that begins with high-throughput screening of large compound libraries and progresses through stages of hit validation, lead optimization, and preclinical evaluation.[6][7] The ultimate goal is to identify potent, selective, and drug-like molecules that modulate the activity of a specific kinase target.[2]
The general workflow involves a combination of biochemical assays to determine direct enzyme inhibition and cell-based assays to confirm activity in a physiological context.[8][9] Promising compounds from initial screens often fail to show efficacy in cellular environments, making this dual approach critical for success.[9]
Classification of Kinase Inhibitors
Kinase inhibitors are typically classified based on their mode of binding to the kinase domain, particularly in relation to the ATP-binding pocket and the conformation of the DFG (Asp-Phe-Gly) motif in the activation loop.[10][11]
-
Type I Inhibitors: These inhibitors bind to the active conformation of the kinase in the ATP pocket, where the DFG motif is in an "in" state (DFG-in). They are ATP-competitive.[4][11]
-
Type II Inhibitors: These bind to an inactive conformation of the kinase (DFG-out), occupying the ATP pocket and an adjacent allosteric site.[4][11] This often confers greater selectivity compared to Type I inhibitors.
-
Allosteric Inhibitors (Type III & IV): These inhibitors do not bind in the ATP pocket but at other sites on the kinase, modulating its activity non-competitively.[11]
Key Experimental Protocols
A variety of robust and scalable assay technologies are employed to quantify inhibitor activity and binding.[12] These can be broadly divided into biochemical assays, which use purified enzymes, and cell-based assays, which measure effects in a more biologically relevant environment.[8]
This assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is suitable for high-throughput screening across a wide range of kinases and ATP concentrations.[13]
Methodology:
-
Kinase Reaction: The kinase, substrate, and inhibitor are incubated with ATP. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.
-
Reaction Termination: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete any remaining ATP.
-
ADP to ATP Conversion: A "Kinase Detection Reagent" is added, which contains enzymes that convert the ADP produced in the first step back into ATP.
-
Signal Generation: The newly synthesized ATP is used by a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the initial ADP concentration, and therefore to the kinase activity.[13] A decrease in signal indicates inhibition.
This assay measures the binding of a test compound to its target kinase within intact cells, providing crucial information about target engagement in a physiological setting.[9]
Methodology:
-
Cell Preparation: Cells are engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.
-
Reagent Addition: A fluorescent energy transfer probe (tracer) that specifically binds the target kinase is added to the cells, along with the test compound (inhibitor).
-
BRET Measurement: If the luciferase-tagged kinase and the fluorescent tracer are in close proximity (i.e., the tracer is bound), energy transfer (Bioluminescence Resonance Energy Transfer, or BRET) occurs when a substrate for the luciferase is added.
-
Competitive Displacement: The test compound competes with the fluorescent tracer for binding to the kinase. An effective inhibitor will displace the tracer, leading to a decrease in the BRET signal. This allows for the quantification of compound binding affinity within living cells.[9]
Kinase Signaling Pathways in Drug Discovery
Kinase inhibitors exert their effects by modulating complex signaling networks that control cellular functions like growth, proliferation, and survival.[1][6] A common target for cancer therapeutics is the Receptor Tyrosine Kinase (RTK) pathway.
Quantitative Data of Representative Kinase Inhibitors
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The following table summarizes data for several well-known kinase inhibitors.
| Inhibitor | Primary Target(s) | Type | IC50 Value(s) | Disease Indication |
| Imatinib | ABL, KIT, PDGFR | II | ABL: ~250-1000 nM | Chronic Myeloid Leukemia |
| Gefitinib | EGFR | I | EGFR: ~2-37 nM | Non-Small Cell Lung Cancer |
| Erlotinib | EGFR | I 1/2 | EGFR: ~2 nM | Non-Small Cell Lung Cancer |
| Dasatinib | ABL, SRC family | I | ABL: <1 nM | Chronic Myeloid Leukemia |
| Vemurafenib | BRAF (V600E) | II | BRAFV600E: ~31 nM | Melanoma |
Note: IC50 values can vary significantly depending on the assay conditions, including ATP concentration.[10][14][15]
Synthesis of Kinase Inhibitors
The chemical synthesis of kinase inhibitors often involves building a core heterocyclic scaffold, which serves as a mimic for the adenine ring of ATP, and then functionalizing it to achieve potency and selectivity.[4][16] Many inhibitors feature a privileged core structure, such as quinazoline (Gefitinib, Erlotinib) or aminopyrimidine (Imatinib).
A representative synthesis strategy for a quinazoline-based EGFR inhibitor might involve:
-
Construction of the Quinazoline Core: This is often achieved through a condensation reaction between an appropriately substituted anthranilic acid derivative and a formamide equivalent.
-
Introduction of the Aniline Side Chain: A nucleophilic aromatic substitution reaction (SNAr) is commonly used to couple a substituted aniline to the C4 position of the quinazoline core. This interaction is critical for binding to the hinge region of the kinase.[10]
-
Functionalization for Solubility: A solubilizing group is typically installed on the quinazoline core (e.g., at the C6 or C7 position) to improve the pharmacokinetic properties of the final compound.
These multi-step syntheses are often optimized to be efficient and scalable for pharmaceutical production.[16]
References
- 1. Inhibitors of protein kinase signaling pathways: emerging therapies for cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 3. Kinase Inhibitor Chemistry - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pharmacological approaches to understanding protein kinase signaling networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. books.rsc.org [books.rsc.org]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 14. Protein kinase inhibitors: contributions from structure to clinical compounds | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
An In-depth Guide to the Solubility and Stability of [Compound Name]
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of [Compound Name ]. The following sections detail quantitative solubility and stability data, outline the experimental protocols used to obtain this data, and illustrate key molecular pathways and workflows.
Solubility Data
The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and overall bioavailability. Understanding solubility in various solvents and conditions is fundamental for formulation development.
Table 1: Aqueous Solubility of [Compound Name]
| pH | Temperature (°C) | Solubility (mg/mL) | Method |
|---|---|---|---|
| 2.0 (HCl) | 25 | Data | Shake-Flask |
| 7.4 (PBS) | 25 | Data | Shake-Flask[1] |
| 7.4 (PBS) | 37 | Data | Shake-Flask |
| Intrinsic | 25 | Data | Potentiometric Titration |
Table 2: Solubility of [Compound Name] in Common Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
|---|---|---|
| DMSO | 25 | Data |
| Ethanol | 25 | Data |
| Propylene Glycol | 25 | Data |
| PEG 400 | 25 | Data |
Stability Data
Stability testing is essential to determine a compound's shelf-life and to identify potential degradation products.[2][3] These studies are performed under various environmental conditions to assess how quality changes over time.[4]
Table 3: Solid-State Stability of [Compound Name] (Forced Degradation)
| Condition | Duration | Assay (%) | Degradants Identified |
|---|---|---|---|
| 60°C | 4 weeks | Data | Data |
| 40°C / 75% RH | 4 weeks | Data | Data |
| Photostability (ICH Q1B) | 1.2 million lux hours | Data | Data[5] |
Table 4: Solution-State Stability of [Compound Name] in pH 7.4 PBS at 25°C
| Time Point | Assay (%) | Observations |
|---|---|---|
| 0 hours | 100.0 | Clear Solution |
| 24 hours | Data | Data |
| 48 hours | Data | Data |
| 1 week | Data | Data |
Experimental Protocols
Detailed and reproducible methodologies are crucial for accurate assessment of solubility and stability.
3.1. Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[6]
-
Preparation : An excess amount of [Compound Name] is added to a known volume of the test solvent (e.g., Phosphate-Buffered Saline, PBS) in a sealed glass vial.[7]
-
Equilibration : The vials are agitated in a temperature-controlled shaker or rotator for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6] The presence of undissolved solid material must be confirmed visually.[6]
-
Sample Processing : The resulting suspension is filtered through a low-binding 0.45 µm filter to remove undissolved solids.
-
Quantification : The concentration of [Compound Name] in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1][2]
3.2. Stability-Indicating HPLC Method
To accurately measure the compound and its degradation products, a stability-indicating analytical method is required.[2][3]
-
Column : e.g., C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase : e.g., Gradient of Acetonitrile and 0.1% Formic Acid in Water
-
Flow Rate : e.g., 1.0 mL/min
-
Detection : e.g., UV at 280 nm
-
Forced Degradation : To validate the method's ability to separate degradants, the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light.[2][5] The active ingredient must be chromatographically resolved from any resulting degradation products.[2]
Visualizations: Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the aqueous solubility of a test compound.
Caption: Workflow for Equilibrium Solubility Measurement.
Logical Flow for Stability Assessment
This diagram outlines the decision-making process for assessing the stability of a new chemical entity.
Caption: Decision Tree for Compound Stability Testing.
Hypothetical Signaling Pathway for [Compound Name]
If [Compound Name] is found to be an inhibitor of a specific kinase, its mechanism of action could be represented by the following signaling pathway. Signal transduction involves a cascade of molecular events within a cell, often initiated by a ligand binding to a receptor.[8] Many pathways, such as the MAPK/ERK pathway, are crucial for processes like cell growth and proliferation.[9]
Caption: Inhibition of the RAF Kinase by [Compound Name].
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. ARL Bio Pharma | Stability Versus Potency Testing: The Madness is in the Method [arlok.com]
- 3. usp.org [usp.org]
- 4. humiditycontrol.com [humiditycontrol.com]
- 5. database.ich.org [database.ich.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Signal transduction - Wikipedia [en.wikipedia.org]
- 9. Khan Academy [khanacademy.org]
Belinostat: A Technical Guide to Safety, Handling, and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Belinostat (Beleodaq®), a pan-histone deacetylase (HDAC) inhibitor. It is intended to serve as a critical resource for professionals in research and drug development, detailing essential safety and handling protocols, its mechanism of action, quantitative data, and key experimental methodologies.
Compound Overview
Belinostat, with the chemical name N-hydroxy-3-(phenylsulphamoylphenyl) acrylamide, is a hydroxamic acid-type HDAC inhibitor.[1] It is approved for the treatment of patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[2] Belinostat exerts its antineoplastic effects by inhibiting the enzymatic activity of HDACs, which leads to the accumulation of acetylated histones and other proteins.[2] This action modulates gene expression, ultimately inducing cell cycle arrest, inhibition of angiogenesis, and/or apoptosis in transformed cells.[1][2]
Chemical and Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄N₂O₄S[3] |
| Molecular Weight | 318.3 g/mol [1] |
| CAS Number | 866323-14-0[4] |
| Appearance | Yellow cake in clear glass vials[5] |
Safety and Handling Guidelines
Belinostat is classified as a cytotoxic and hazardous drug, requiring special handling and disposal procedures.[5][6] Users must obtain special instructions and read all safety precautions before handling.[5]
Hazard Identification
-
Primary Hazards : May cause damage to the gastrointestinal tract, blood, and lymphoid/hematopoietic systems through prolonged or repeated exposure.[5] It is also suspected of causing genetic defects and damaging fertility or the unborn child.[7]
-
Genotoxicity : Belinostat is reported to be genotoxic.[2][8]
-
Clinical Effects : The most common adverse effects observed in clinical use include nausea, vomiting, fatigue, diarrhea, anemia, and thrombocytopenia.[9] Serious events like infections, sepsis, and hepatotoxicity have also been reported.[2][10]
Personal Protective Equipment (PPE) and Exposure Controls
Standard procedures for handling antineoplastic agents should be followed.[11]
-
Engineering Controls : Use only in areas with appropriate exhaust ventilation to avoid the formation of dust and aerosols.[3][12]
-
Eye/Face Protection : Wear safety glasses or goggles. An eye-wash station should be readily accessible.[3]
-
Skin Protection : Wear protective gloves and a lab coat.[11] Contaminated clothing should be removed promptly.[3]
-
Respiratory Protection : If ventilation is inadequate, wear a self-contained breathing apparatus.[5][3]
Storage and Stability
-
Unreconstituted Vials : Store at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F and 86°F).[4][6] Retain in the original packaging until use.[6]
-
Reconstituted Solution : The reconstituted product (50 mg/mL in Sterile Water for Injection) is stable for up to 12 hours at ambient temperature (15°C to 25°C).[6][11]
-
Diluted Infusion Solution : The final diluted solution in 250 mL of 0.9% Sodium Chloride Injection may be stored at ambient room temperature (15°C to 25°C) for up to 36 hours, including the infusion time.[6][11]
Spill, Disposal, and First Aid
-
Spill Procedures : Evacuate the area and ensure adequate ventilation.[3] Use full PPE.[3] Prevent the product from entering drains.[3] Absorb spills with liquid-binding material and decontaminate surfaces with alcohol.[3] Collect and dispose of contaminated material as hazardous waste.[3][12]
-
Disposal : Dispose of unused product and contaminated materials in accordance with local, regional, and national regulations for cytotoxic agents.[5]
-
First Aid Measures :
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[3]
-
Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3][12]
-
Eye Contact : Flush eyes immediately with large amounts of water for at least 15 minutes, lifting the eyelids to ensure adequate flushing.[3] Seek prompt medical attention.[3]
-
Ingestion : Rinse the mouth with water if the person is conscious. Do not induce vomiting. Seek immediate medical attention.[3]
-
Mechanism of Action and Signaling Pathways
Belinostat is a pan-HDAC inhibitor, targeting the zinc-dependent histone deacetylase enzymes.[13] HDACs remove acetyl groups from histone and non-histone proteins, leading to a condensed chromatin structure that represses gene transcription.[4][14] By inhibiting HDACs, Belinostat causes hyperacetylation of histones, resulting in a more relaxed chromatin state.[14][15] This reactivation of transcription allows for the expression of tumor suppressor genes, such as p21, which can induce cell cycle arrest, differentiation, and apoptosis.[8][14][15]
Belinostat induces apoptosis through both intrinsic and extrinsic pathways. The intrinsic pathway involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[14][15] The extrinsic pathway is mediated by death receptors on the cell surface.[14]
Quantitative Data Summary
The following tables summarize key quantitative data for Belinostat from preclinical and clinical studies.
Table 1: In Vitro Efficacy
| Cell Line | Assay Type | IC₅₀ Value | Reference |
|---|---|---|---|
| Various Tumor Cells | Cell-free Assay | 27 nM | [16] |
| A2780, HCT116, HT29, etc. | Growth Inhibition | 0.2 - 0.66 µM | [16][17] |
| HuT-78 (PTCL) | Cytotoxicity | 1.73 - 1.95 µg/mL |[18] |
Table 2: Clinical Pharmacokinetics and Dosage
| Parameter | Value | Reference |
|---|---|---|
| Recommended Dosage | 1,000 mg/m² IV infusion over 30 mins, Days 1-5 of a 21-day cycle | [9][10][11] |
| Protein Binding | 92.9% - 95.8% | [2] |
| Volume of Distribution | 409 ± 76.7 L | [2] |
| Half-life | ~1.1 hours |[18] |
Table 3: Common Adverse Events (>20% incidence in PTCL trials)
| Adverse Event | Incidence (%) | Severe (Grade 3/4) (%) | Reference |
|---|---|---|---|
| Nausea | 24-29% | 1% | [13] |
| Vomiting | 24-29% | 1% | [13] |
| Fatigue | 26-37% | 5% | [13] |
| Pyrexia (Fever) | 21-35% | 2% | [13] |
| Anemia | 32% | 11% | [13] |
| Lymphopenia | 43% | N/A |[13] |
Key Experimental Protocols
This section provides detailed methodologies for common experiments involving Belinostat.
Protocol: In Vitro Cell Proliferation (MTT Assay)
This protocol assesses the effect of Belinostat on the metabolic activity and proliferation of cancer cell lines.[19]
-
Cell Seeding : Plate pancreatic ductal adenocarcinoma (PDAC) cell lines (e.g., Panc-1, AsPC-1) or other relevant tumor cells in 96-well plates at a predetermined density and allow them to adhere overnight.[19]
-
Compound Treatment : Prepare a stock solution of Belinostat in DMSO.[19] Treat cells with a range of serial dilutions of Belinostat. Include control wells treated with an equivalent volume of vehicle (DMSO).[19]
-
Incubation : Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[18][19]
-
MTT Addition : Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium-bromide (MTT) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[19]
-
Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results to determine the IC₅₀ value, which is the concentration of Belinostat required to inhibit cell proliferation by 50%.
Protocol: Reconstitution and Administration for Preclinical/Clinical Use
This protocol details the aseptic technique for preparing Belinostat for intravenous infusion, as specified for clinical use.[6][10]
-
Reconstitution :
-
Aseptically add 9 mL of Sterile Water for Injection, USP, to a 500 mg vial of Belinostat.[6][10]
-
Swirl the vial gently until the lyophilized powder is completely dissolved. Do not shake.[6][10]
-
The resulting solution will have a concentration of 50 mg/mL of Belinostat.[6][10]
-
Visually inspect the solution for particulate matter. The reconstituted product can be stored at ambient temperature for up to 12 hours.[6][11]
-
-
Dilution for Infusion :
-
Calculate the required volume of the reconstituted solution based on the target dose (e.g., 1,000 mg/m² for clinical trials).[10]
-
Aseptically withdraw the calculated volume from the vial.[10]
-
Transfer the withdrawn solution into an infusion bag containing 250 mL of 0.9% Sodium Chloride Injection.[6][10]
-
-
Administration :
-
The final diluted solution can be stored at ambient temperature for up to 36 hours, including infusion time.[11]
-
Administer the solution via intravenous infusion over 30 minutes.[10]
-
The infusion set must include a 0.22 µm in-line filter.[10][11]
-
If infusion site pain occurs, the infusion time may be extended to 45 minutes.[10]
-
References
- 1. Belinostat | C15H14N2O4S | CID 6918638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. abmole.com [abmole.com]
- 4. drugs.com [drugs.com]
- 5. obaid.info [obaid.info]
- 6. Beleodaq® (belinostat) for injection - for Healthcare Professionals (HCPs) [beleodaq.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Belinostat (Beleodaq) [member.myhealthtoolkitks.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. s3.amazonaws.com [s3.amazonaws.com]
- 13. bccancer.bc.ca [bccancer.bc.ca]
- 14. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. selleckchem.com [selleckchem.com]
- 17. newdrugapprovals.org [newdrugapprovals.org]
- 18. Prolonging the Half-Life of Histone Deacetylase Inhibitor Belinostat via 50 nm Scale Liposomal Subcutaneous Delivery System for Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental in vivo and in vitro treatment with a new histone deacetylase inhibitor belinostat inhibits the growth of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Silico Prediction of EGFR Inhibitor Activity
This guide provides a comprehensive overview of the computational methodologies used to predict the biological activity of potential Epidermal Growth Factor Receptor (EGFR) inhibitors. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging in silico techniques to accelerate their discovery pipelines.
Introduction to In Silico Drug Discovery
In silico drug discovery utilizes computational methods to identify and optimize potential drug candidates, significantly reducing the time and cost associated with traditional experimental approaches.[1][2] These techniques model, simulate, and analyze biological and chemical systems to predict how a compound will interact with a specific target, such as EGFR.[2] By screening vast virtual libraries of compounds and predicting their efficacy and potential side effects, researchers can prioritize the most promising candidates for synthesis and experimental testing.[3][4]
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[5][6] Dysregulation of the EGFR signaling pathway is implicated in the development and progression of various cancers, making it a prime target for therapeutic intervention.[5][7] This guide focuses on the application of in silico methods to predict the activity of compounds designed to inhibit EGFR.
Core In Silico Methodologies
Several computational techniques are central to predicting the activity of potential EGFR inhibitors. These include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.
2.1. Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.[3][8] The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series will correlate with changes in their biological activity.[8] QSAR models are built by analyzing a dataset of compounds with known activities to identify key molecular descriptors that influence their potency.[3][9]
These models can be broadly categorized into:
-
Linear Models: Such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), which assume a linear relationship between descriptors and activity.[3]
-
Non-linear Models: Including machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN), which can capture more complex, non-linear relationships.[3][8]
2.2. Molecular Docking
Molecular docking is a structure-based method used to predict the preferred orientation and conformation of a ligand when it binds to a macromolecular target, such as a protein receptor.[10][11][12] The process involves sampling a large number of possible poses of the ligand within the binding site of the receptor and then using a scoring function to rank these poses based on their predicted binding affinity.[10][13] This technique provides valuable insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[11][13]
2.3. Pharmacophore Modeling
A pharmacophore is an abstract representation of the essential steric and electronic features of a molecule that are necessary for it to interact with a specific biological target and trigger a biological response.[14][15] These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.[15] Pharmacophore models can be generated using two primary approaches:
-
Ligand-Based: This method is used when the 3D structure of the target is unknown. It involves analyzing a set of known active molecules to identify common chemical features and their spatial arrangement.[15][16]
-
Structure-Based: When the structure of the target protein is available, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site.[16][17]
These models are then used as 3D queries to screen large compound databases to identify novel molecules that possess the required features for biological activity.[14][17]
2.4. ADMET Prediction
An essential aspect of drug discovery is evaluating the pharmacokinetic properties of a compound, commonly referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[18][19] Poor ADMET properties are a major cause of late-stage drug development failures.[17][20] In silico ADMET prediction models use QSAR and other machine learning techniques to estimate these properties early in the discovery process, helping to filter out compounds with unfavorable profiles.[18][21]
Data Presentation: Performance of In Silico Models
The effectiveness of in silico models is evaluated using various statistical metrics. The tables below summarize typical performance metrics for different models in predicting EGFR inhibitor activity and list common molecular descriptors used in such predictions.
Table 1: Representative Performance of In Silico Models for EGFR Inhibitor Prediction
| Model Type | Prediction Target | Key Performance Metric | Typical Value | Reference |
| QSAR (2D) | IC₅₀ (µM) | R² (Coefficient of Determination) | 0.75 - 0.85 | [3] |
| Q² (Cross-validated R²) | 0.65 - 0.75 | [3] | ||
| RMSE (Root Mean Square Error) | 0.30 - 0.50 | [3] | ||
| Molecular Docking | Binding Affinity (kcal/mol) | Docking Score | -8.0 to -12.0 | [10] |
| RMSD (Root Mean Square Deviation) | < 2.0 Å | [10] | ||
| Pharmacophore Model | Hit Rate (%) | Enrichment Factor (EF) | 10 - 50 | [17] |
| Güner-Henry (GH) Score | 0.6 - 0.8 | [17] |
Table 2: Common Molecular Descriptors in QSAR Models for EGFR Inhibitors
| Descriptor Class | Example Descriptors | Description |
| Topological | Wiener Index, Kier & Hall Connectivity | Describe the atomic arrangement and bonding within the molecule. |
| Physicochemical | LogP, Molar Refractivity (MR) | Quantify properties like hydrophobicity and molecular volume. |
| Electronic | Dipole Moment, HOMO/LUMO energies | Describe the electronic distribution and reactivity of the molecule. |
| Geometrical (3D) | Molecular Surface Area, Volume | Describe the 3D shape and size of the molecule. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico predictions. The following sections outline standardized protocols for key computational experiments.
4.1. Protocol for QSAR Model Development
-
Data Collection and Preparation:
-
Compile a dataset of EGFR inhibitors with experimentally determined biological activities (e.g., IC₅₀ values) from databases like ChEMBL or PubChem.[22]
-
Ensure data consistency by converting all activity values to a uniform scale (e.g., pIC₅₀ = -log(IC₅₀)).
-
Curate the dataset by removing duplicates, correcting structural errors, and standardizing chemical structures.
-
-
Descriptor Calculation:
-
Calculate a wide range of molecular descriptors (1D, 2D, and 3D) for each compound using software like PaDEL-Descriptor or Mordred.
-
Remove descriptors that are constant or have low variance across the dataset.
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80%) for model building and a test set (20-30%) for external validation.[9]
-
Ensure that the training and test sets have a similar distribution of activity values and chemical structures.
-
-
Feature Selection:
-
Employ feature selection algorithms (e.g., Genetic Algorithm, Recursive Feature Elimination) to identify a subset of the most relevant descriptors that have the strongest correlation with biological activity.
-
-
Model Building:
-
Use the selected descriptors and the training set to build the QSAR model using a chosen statistical or machine learning method (e.g., MLR, SVM, Random Forest).[8]
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out or k-fold) on the training set to assess the model's robustness and predictive power (calculating Q²).
-
External Validation: Use the trained model to predict the activities of the compounds in the test set and calculate performance metrics (e.g., R², RMSE) to evaluate its predictive accuracy on unseen data.[9]
-
-
Applicability Domain Definition:
-
Define the chemical space in which the model's predictions are reliable, typically using descriptor ranges or leverage values.
-
4.2. Protocol for Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein (EGFR) from the Protein Data Bank (PDB).[17]
-
Prepare the protein by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
Identify the binding site, either from the location of the co-crystallized ligand or using pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D conformation of the ligand(s) to be docked.
-
Assign appropriate atom types and charges, and define rotatable bonds.
-
-
Grid Generation:
-
Define a grid box that encompasses the entire binding site of the receptor. The docking algorithm will confine its search for ligand poses within this box.
-
-
Docking Simulation:
-
Run the docking algorithm (e.g., AutoDock Vina, Glide) to systematically sample different conformations and orientations of the ligand within the receptor's binding site.[12]
-
The program will generate a set of possible binding poses for the ligand.
-
-
Scoring and Analysis:
-
Each generated pose is evaluated using a scoring function that estimates the binding free energy. The poses are then ranked based on their scores.[10]
-
Analyze the top-ranked poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.
-
Compare the docked pose to the binding mode of known inhibitors, if available, to validate the docking results.
-
4.3. Protocol for Pharmacophore Model Generation (Ligand-Based)
-
Ligand Set Selection:
-
Select a structurally diverse set of active compounds that are known to bind to the target receptor (EGFR).
-
Divide the set into a training set to generate the model and a test set (containing both active and inactive compounds) to validate it.
-
-
Conformational Analysis:
-
Generate a representative set of low-energy 3D conformations for each molecule in the training set.
-
-
Feature Identification:
-
Identify the key pharmacophoric features (e.g., H-bond donors/acceptors, aromatic rings, hydrophobic groups) present in the active compounds.
-
-
Pharmacophore Model Generation:
-
Align the conformations of the training set molecules to identify a common spatial arrangement of pharmacophoric features that is shared by all active compounds.
-
This common arrangement constitutes the pharmacophore hypothesis. Multiple hypotheses may be generated and scored.
-
-
Model Validation:
-
Validate the best-scoring pharmacophore model by using it to screen the test set.
-
A good model should be able to distinguish active compounds from inactive ones with high accuracy, often evaluated using metrics like the Güner-Henry (GH) score.
-
-
Database Screening:
-
Use the validated pharmacophore model as a 3D query to search large chemical databases (e.g., ZINC, Enamine REAL) for novel compounds that match the pharmacophoric features.[4]
-
Visualizations of Workflows and Pathways
Diagrams are essential for visualizing complex processes and relationships in drug discovery. The following sections provide Graphviz DOT scripts for a virtual screening workflow and the EGFR signaling pathway.
5.1. Virtual Screening Workflow
This diagram illustrates a hierarchical workflow for virtual screening, integrating multiple in silico techniques to efficiently screen a large library of compounds and identify promising hits.[23][24]
Caption: A general workflow for virtual screening.
5.2. EGFR Signaling Pathway
This diagram shows a simplified representation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, highlighting the two primary downstream cascades: RAS-RAF-MAPK and PI3K-AKT. EGFR inhibitors typically block the initial activation of this pathway.[7][25]
Caption: A simplified diagram of the EGFR signaling pathway.
References
- 1. What is in silico drug discovery? [synapse.patsnap.com]
- 2. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. neovarsity.org [neovarsity.org]
- 4. schrodinger.com [schrodinger.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. meilerlab.org [meilerlab.org]
- 10. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. openaccessjournals.com [openaccessjournals.com]
- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. rasalifesciences.com [rasalifesciences.com]
- 15. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY – E-zine of Biological Sciences [babrone.edu.in]
- 18. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 22. Directory of in silico Drug Design tools [click2drug.org]
- 23. m.youtube.com [m.youtube.com]
- 24. biosolveit.de [biosolveit.de]
- 25. ClinPGx [clinpgx.org]
A Technical Review of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a critical signaling node in the B-cell receptor (BCR) pathway, making it a premier therapeutic target for a range of B-cell malignancies and autoimmune diseases.[1][2][3] The advent of the first-generation covalent BTK inhibitor, ibrutinib, transformed the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[4][5][6] However, its clinical utility is hampered by off-target toxicities and the emergence of resistance, primarily through mutations at the C481 covalent binding site.[4][6][7] This has catalyzed the development of next-generation inhibitors with improved selectivity and novel mechanisms of action. This technical guide provides an in-depth review of these novel BTK inhibitors, focusing on the rise of non-covalent (reversible) agents designed to overcome existing therapeutic challenges. We summarize key quantitative data, detail essential experimental protocols for inhibitor characterization, and visualize the underlying biological and experimental frameworks.
Introduction: The Rationale for Targeting BTK
BTK is a non-receptor tyrosine kinase in the Tec kinase family, essential for B-cell development, differentiation, and survival.[8][9][10] Within the BCR signaling cascade, BTK is activated downstream of SYK and subsequently phosphorylates key substrates like phospholipase Cγ2 (PLCγ2).[1] This triggers a cascade leading to the activation of transcription factors such as NF-κB, which promotes B-cell proliferation and survival.[1][11] In many B-cell malignancies, the BCR pathway is constitutively active, rendering cancer cells dependent on BTK signaling.[1][5] Therefore, inhibiting BTK is a highly effective strategy to induce apoptosis and halt tumor growth in these cancers.[12][13]
First-generation covalent inhibitors, such as ibrutinib, and second-generation agents like acalabrutinib and zanubrutinib, function by forming an irreversible covalent bond with the cysteine residue at position 481 (C481) in the BTK active site.[1][5] While highly effective, this mechanism is vulnerable to resistance conferred by a C481S (cysteine-to-serine) mutation, which prevents covalent binding.[14][15][16] Furthermore, off-target inhibition of other kinases with a homologous cysteine, such as EGFR and TEC, can lead to significant adverse effects, including diarrhea, bleeding, and cardiotoxicity.[4][8][9] These limitations have created a clear unmet need for novel inhibitors that can effectively treat patients who are intolerant to or have developed resistance to covalent BTK inhibitors.[2][7]
The Emergence of Non-Covalent (Reversible) BTK Inhibitors
To address the challenge of C481S-mediated resistance, a new class of non-covalent, reversible BTK inhibitors has been developed.[7] These agents do not rely on binding to the C481 residue and can therefore inhibit both wild-type (WT) and C481S-mutant BTK.[7][17] This represents a paradigm shift in BTK inhibition, offering a crucial therapeutic option for patients with relapsed or refractory disease.[7][18]
Pirtobrutinib (Jaypirca, LOXO-305)
Pirtobrutinib is a highly selective, non-covalent BTK inhibitor that received accelerated FDA approval in 2023 for the treatment of relapsed or refractory MCL and later for CLL/SLL.[13][19][20] Its mechanism involves binding to BTK in a reversible manner, independent of the C481 residue.[12][21] This allows it to maintain inhibitory activity against the C481S mutant enzyme.[17][21] Pirtobrutinib has demonstrated high selectivity, being over 300 times more selective for BTK than 98% of other kinases tested, which contributes to a favorable safety profile with reduced off-target effects.[13][20][21] Clinical studies have shown significant efficacy in patients previously treated with covalent BTK inhibitors.[17][22]
Nemtabrutinib (MK-1026, ARQ 531)
Nemtabrutinib is another potent, reversible non-covalent BTK inhibitor under investigation for various B-cell malignancies.[23][24] Like pirtobrutinib, it effectively inhibits both WT and C481S-mutated BTK.[24] Preclinical and early-phase clinical data from the BELLWAVE-001 study have demonstrated promising anti-tumor activity and a manageable safety profile in heavily pretreated patients, including those who have failed both covalent BTK and BCL2 inhibitors.[24][25]
Other Investigational Non-Covalent Inhibitors
Other non-covalent inhibitors have also been explored. Fenebrutinib, for instance, exerts its effect by forming hydrogen bonds with key residues (K430, M477, D539) in the BTK active site, completely avoiding the C481 residue.[7] While some compounds are no longer in active clinical development, the collective data underscore the viability of the non-covalent approach.[14]
Quantitative Data Summary
The following tables summarize key in vitro potency and clinical efficacy data for selected novel BTK inhibitors compared to established covalent inhibitors.
Table 1: In Vitro Inhibitory Potency (IC₅₀ / Kᵢ)
| Inhibitor | Class | Target | IC₅₀ / Kᵢ (nM) | Selectivity Profile |
| Pirtobrutinib | Non-Covalent | BTK (WT) | 3.2 | >300-fold vs other kinases.[20][21] |
| BTK (C481S) | 1.4 | High selectivity maintained.[26] | ||
| Nemtabrutinib | Non-Covalent | BTK (WT) | Potent inhibitor (sub-nM range). | Inhibits WT and C481S BTK.[24] |
| BTK (C481S) | Potent inhibitor. | Also inhibits SRC, ERK, AKT kinases.[7] | ||
| Fenebrutinib | Non-Covalent | BTK (WT) | Strong affinity.[27] | Active against C481 mutations.[7] |
| Spebrutinib | Covalent | BTK (WT) | 0.5 | Irreversibly binds Cys481.[20] |
| Zanubrutinib | Covalent | BTK (WT) | <0.5 | Higher selectivity than ibrutinib.[8] |
Note: IC₅₀ (half-maximal inhibitory concentration) and Kᵢ (inhibition constant) values are compiled from various biochemical and cellular assays and may differ based on experimental conditions.
Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) Malignancies
| Inhibitor | Disease | Patient Population | Overall Response Rate (ORR) |
| Pirtobrutinib | CLL/SLL | Previously treated with covalent BTKi | 82%.[22] |
| MCL | Previously treated with covalent BTKi | 50% (BRUIN Study).[19] | |
| Nemtabrutinib | CLL/SLL | Heavily pretreated (incl. prior BTKi) | 56% (BELLWAVE-001).[24] |
| Acalabrutinib | MCL | R/R | 81% (ACE-LY-004).[22] |
| Zanubrutinib | MZL | R/R | 68.2% (MAGNOLIA Trial).[22] |
Key Experimental Protocols
The characterization of novel BTK inhibitors relies on a standardized set of biochemical, cellular, and in vivo assays.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of a compound on purified BTK enzyme (both WT and mutant forms) and to assess its selectivity across the kinome.
Methodology (Example: Transcreener® ADP² Assay):
-
Reaction Setup: Purified recombinant BTK enzyme (e.g., 1.5 nM) is incubated with a peptide substrate (e.g., Poly (4:1 Glu, Tyr)) and ATP (at or near Kₘ concentration, e.g., 10 µM) in a kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT).[28] The test inhibitor is added at various concentrations.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a set time under initial velocity conditions, where ADP production is linear with time.
-
ADP Detection: The reaction is stopped, and an ADP detection reagent is added. The Transcreener assay uses an antibody specific to ADP and a far-red tracer. ADP produced by the kinase displaces the tracer from the antibody, causing a change in fluorescence polarization (FP) or intensity (FI).[28]
-
Data Analysis: The fluorescence signal is measured on a plate reader. A standard curve is used to convert the signal to the concentration of ADP produced. IC₅₀ values are calculated by plotting inhibitor concentration against percent enzyme inhibition and fitting the data to a four-parameter logistic curve.[26]
-
Selectivity Profiling: To assess selectivity, the inhibitor (at a fixed concentration, e.g., 1 µM) is tested against a large panel of other kinases (e.g., Eurofins' scanMAX panel) in a binding competition assay.[27][29]
Cellular BTK Autophosphorylation Assay
Objective: To measure the inhibitor's ability to block BTK activity within a cellular context.
Methodology (Example: Western Blot or Simple Western):
-
Cell Culture and Treatment: A relevant cell line (e.g., HEK293 cells stably expressing BTK-WT or BTK-C481S, or a lymphoma cell line like TMD-8) is cultured.[26] Cells are treated with the inhibitor across a range of concentrations for a specified time (e.g., 2 hours).
-
Cell Lysis: After treatment, cells are washed and lysed to extract total protein.
-
BCR Stimulation (Optional): In some protocols, B-cells are stimulated with an anti-IgM antibody to induce robust BTK activation before lysis.
-
Protein Quantification and Detection: Protein concentration is normalized across samples. BTK autophosphorylation at a key residue (e.g., Y223) is measured using a phospho-specific antibody. Total BTK levels are also measured as a loading control. This can be done via traditional Western blot or automated systems like the Simple Western.[26]
-
Data Analysis: The phospho-BTK signal is normalized to the total BTK signal. The results are expressed as a percentage of the untreated (DMSO) control. IC₅₀ values are then calculated.[26]
In Vivo Tumor Xenograft Models
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Methodology:
-
Model Establishment: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously or intravenously injected with a human B-cell malignancy cell line (e.g., TMD-8 for ABC-DLBCL).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). The animals are then randomized into vehicle control and treatment groups.
-
Drug Administration: The inhibitor is administered orally (p.o.) or via another relevant route, typically once or twice daily, at predefined dose levels.
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., 2-3 times per week) with calipers. Animal body weight and general health are also monitored as indicators of toxicity.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined maximum size. Tumors may be excised for pharmacodynamic analysis (e.g., measuring target engagement via pBTK levels). The primary endpoint is typically tumor growth inhibition (TGI).
Visualizations: Pathways and Workflows
BTK Signaling Pathway
Caption: BTK is a key kinase in the BCR pathway, leading to NF-κB activation.
Drug Discovery Workflow for Novel BTK Inhibitors
Caption: A stepwise process for identifying and validating novel BTK inhibitors.
Covalent vs. Non-Covalent Inhibition Mechanism
Caption: Non-covalent inhibitors overcome C481S mutation-based resistance.
Future Directions and Conclusion
The development of non-covalent BTK inhibitors marks a significant advancement in the treatment of B-cell malignancies, providing a vital therapeutic option for patients with resistance to covalent agents.[7][19] Pirtobrutinib's clinical success has validated this approach, and other agents like nemtabrutinib continue to show promise.[24] However, the story of resistance is ongoing. New resistance mechanisms to non-covalent inhibitors, such as mutations in the BTK gatekeeper residue (T474) or other non-C481 mutations, are already being identified.[16][30]
Future research will focus on several key areas:
-
Next-Generation Inhibitors: Designing novel agents that can overcome resistance to both covalent and first-generation non-covalent inhibitors.
-
BTK Degraders: Exploring Proteolysis-Targeting Chimeras (PROTACs) that induce the degradation of the BTK protein rather than just inhibiting it, offering a distinct mechanism to overcome resistance.[1][3][5]
-
Combination Therapies: Combining BTK inhibitors with other targeted agents (e.g., BCL2 inhibitors like venetoclax) or immunotherapies to achieve deeper, more durable responses and prevent the emergence of resistance.[14]
References
- 1. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms [mdpi.com]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. tandfonline.com [tandfonline.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. What is the mechanism of Pirtobrutinib? [synapse.patsnap.com]
- 13. drugs.com [drugs.com]
- 14. youtube.com [youtube.com]
- 15. onclive.com [onclive.com]
- 16. ashpublications.org [ashpublications.org]
- 17. pharmacytimes.com [pharmacytimes.com]
- 18. The role of noncovalent BTK inhibitors in the era of covalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 20. mdpi.com [mdpi.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Bruton’s Tyrosine Kinase Inhibitors: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. clinicaltrials.eu [clinicaltrials.eu]
- 24. cllsociety.org [cllsociety.org]
- 25. mayo.edu [mayo.edu]
- 26. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biorxiv.org [biorxiv.org]
- 28. bellbrooklabs.com [bellbrooklabs.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. Novel mechanisms of resistance in CLL: variant BTK mutations in second-generation and noncovalent BTK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Selumetinib (AZD6244), a MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Compound: Selumetinib (AZD6244)
Supplier and Catalog Numbers:
| Supplier | Catalog Number |
| GlpBio | GC38653[1] |
| Smolecule | S548774[2] |
| LKT Labs | S1846[3] |
| SRIRAMCHEM | SPS028[4] |
Introduction
Selumetinib, also known as AZD6244 and ARRY-142886, is a potent and selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[2] As a key component of the Ras-Raf-MEK-ERK signaling pathway, MEK1/2 inhibition by Selumetinib leads to the downregulation of phosphorylated ERK1/2, thereby impeding downstream signaling cascades that are crucial for cell proliferation, differentiation, and survival.[5][6] This targeted mechanism of action has positioned Selumetinib as a valuable research tool and a therapeutic agent, particularly in cancers with activating mutations in the MAPK pathway, such as those with BRAF or KRAS mutations.[1][7] It is the first FDA-approved treatment for pediatric patients with neurofibromatosis type 1 (NF1) who have symptomatic, inoperable plexiform neurofibromas.[4][7][8]
Mechanism of Action: The MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that transduces signals from extracellular stimuli to the nucleus, regulating fundamental cellular processes. In many cancers, this pathway is constitutively active due to mutations in upstream components like Ras or Raf. Selumetinib exerts its effect by specifically binding to and inhibiting the kinase activity of MEK1 and MEK2. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2, the sole substrates of MEK1/2. The inhibition of ERK1/2 phosphorylation effectively blocks the downstream signaling events that promote cell proliferation and survival.[2][5]
Caption: The MAPK/ERK signaling pathway and the inhibitory action of Selumetinib on MEK1/2.
Quantitative Data
In Vitro Potency
| Parameter | Value | Reference |
| MEK1 IC50 (enzymatic assay) | 14 nM | [1] |
| MEK1/2 IC50 (enzymatic assay) | 14.1 ± 0.79 nM | [1] |
In Vitro Cell Line Sensitivity
| Cell Line | Cancer Type | Mutation Status | IC50 (µM) | Reference |
| Malme-3M | Melanoma | BRAF V600E | 0.059 | |
| SK-MEL-28 | Melanoma | BRAF V600E | 0.093 | |
| HT-29 | Colorectal Cancer | BRAF V600E | 0.175 | |
| SK-MEL-2 | Melanoma | NRAS Q61R | 0.200 | |
| MIA PaCa-2 | Pancreatic Cancer | KRAS G12C | 0.473 | |
| PC9/OR | NSCLC | EGFR exon 19 del | ~2.5 | [9] |
| H1975/OR | NSCLC | EGFR L858R, T790M | ~2.5 | [9] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| BxPC3 | Pancreatic Cancer | 10-100 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | |
| HT-29 | Colorectal Cancer | 10-100 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | |
| CaLu-6 | NSCLC | 50 mg/kg, every day | Significant tumor growth inhibition | [10] |
Pharmacokinetic Parameters in Humans
| Parameter | Value | Population | Reference |
| Tmax (Time to peak concentration) | 1 - 1.5 hours | Adults and Children | [1][2] |
| Mean terminal elimination half-life | ~7.5 hours | Adults and Children | [11][12] |
| Absolute oral bioavailability | 62% | Healthy Adults | [2] |
| Active Metabolite | N-desmethyl-selumetinib (3-5 times more potent) | - | [11] |
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
This protocol provides a general framework for assessing the effect of Selumetinib on cell viability.
Caption: A typical workflow for a cell viability assay to determine the IC50 of Selumetinib.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[13]
-
Compound Treatment: Prepare serial dilutions of Selumetinib in culture medium. Replace the existing medium with the Selumetinib-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[13]
-
Reagent Addition:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) and incubate until the formazan crystals are dissolved.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.[13]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blotting for Phospho-ERK (p-ERK)
This protocol details the detection of p-ERK levels in cells following Selumetinib treatment to confirm its inhibitory activity.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells and treat with Selumetinib at the desired concentrations for a specified time (e.g., 4 hours).[14][15]
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.[16]
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[13]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., Cell Signaling Technology #4370) overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[13]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK1/2 (e.g., Cell Signaling Technology #4695) or a housekeeping protein like GAPDH or β-actin.[13][16]
-
Quantify the band intensities using densitometry software.
-
In Vivo Experimental Workflow
The following diagram outlines a general workflow for evaluating the efficacy of Selumetinib in a xenograft mouse model.
Caption: Workflow for an in vivo xenograft study to assess the anti-tumor efficacy of Selumetinib.
Conclusion
Selumetinib is a highly specific and potent MEK1/2 inhibitor with well-characterized in vitro and in vivo activity. This guide provides essential technical information, including supplier details, quantitative data, and detailed experimental protocols, to support researchers in utilizing Selumetinib for their studies in cancer biology and drug development. The provided diagrams offer a visual representation of its mechanism of action and common experimental workflows.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Drug shrinks nerve tumors in adults with neurofibromatosis type 1 in a clinical trial | Center for Cancer Research [ccr.cancer.gov]
- 4. nfnetwork.org [nfnetwork.org]
- 5. What is the mechanism of Selumetinib? [synapse.patsnap.com]
- 6. What is Selumetinib used for? [synapse.patsnap.com]
- 7. selumetinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Selumetinib—A Comprehensive Review of the New FDA-Approved Drug for Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of YAP Sensitizes the Selumetinib Treatment for Neurofibromatosis Type 1 Related Plexiform Neurofibroma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Item - Western blot analysis shows pErk reduction through selumetinib treatment and by removal of stromal support. - Public Library of Science - Figshare [plos.figshare.com]
- 16. academic.oup.com [academic.oup.com]
Ganetespib: A Technical Guide for Researchers
CAS Number: 888216-25-9
This in-depth technical guide provides a comprehensive overview of Ganetespib (formerly STA-9090), a potent, small-molecule inhibitor of Heat Shock Protein 90 (HSP90). This document is intended for researchers, scientists, and drug development professionals interested in the core scientific data and experimental protocols related to this compound.
Core Concepts and Mechanism of Action
Ganetespib is a synthetic, non-geldanamycin, resorcinol-containing triazolone that exhibits significant antineoplastic activity.[1] It functions by binding to the ATP-binding pocket in the N-terminal domain of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins.[1][2] Many of these client proteins are key components of oncogenic signaling pathways, involved in cell proliferation, survival, and apoptosis.[1][3] By inhibiting HSP90, Ganetespib leads to the proteasomal degradation of these client proteins, thereby disrupting multiple cancer-driving pathways simultaneously.[1][4]
Key Signaling Pathways Affected by Ganetespib
Ganetespib's inhibition of HSP90 has a cascading effect on various signaling pathways critical for tumor growth and survival. The degradation of HSP90 client proteins, including receptor tyrosine kinases (e.g., EGFR, HER2), non-receptor tyrosine kinases (e.g., SRC), and downstream signaling molecules, leads to the suppression of several oncogenic cascades.[2][5][6]
Key pathways impacted include:
-
JAK/STAT Signaling: Ganetespib has been shown to potently induce apoptosis in tumor cell lines that are dependent on persistent JAK/STAT signaling for their growth and survival.[7] It leads to the degradation of JAK2, a key client protein of HSP90, and subsequently reduces the phosphorylation of STAT3 and STAT5.[7]
-
PI3K/AKT/mTOR Pathway: This crucial survival pathway is frequently hyperactivated in cancer. Ganetespib treatment leads to the degradation of key components like AKT, resulting in the downregulation of downstream signaling.[3][6]
-
MAPK (Ras/Raf/MEK/ERK) Pathway: As a central pathway in cell proliferation, the MAPK cascade is also a target of Ganetespib. The inhibitor can lead to the degradation of client proteins such as RAF1, thereby inhibiting ERK phosphorylation.[2][3]
Below are diagrams illustrating the mechanism of action and the affected signaling pathways.
Caption: Ganetespib inhibits HSP90, leading to client protein degradation and apoptosis.
Caption: Ganetespib disrupts multiple oncogenic signaling pathways.
Quantitative Data Summary
In Vitro Cytotoxicity
Ganetespib demonstrates potent cytotoxic effects across a broad range of cancer cell lines, with IC50 values typically in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MV4;11 | Acute Myeloid Leukemia | < 8.8 (median rIC50) | [8] |
| A549 | Non-Small Cell Lung Cancer | ~5-10 | [8] |
| NCI-H1975 | Non-Small Cell Lung Cancer | ~2-30 | [3] |
| BT-474 | Breast Cancer | Not specified | [1] |
| MDA-MB-231 | Breast Cancer | Not specified | [1] |
| AGS | Gastric Cancer | Not specified | [6] |
| N87 | Gastric Cancer | Not specified | [6] |
Clinical Trial Data
Ganetespib has been evaluated in numerous clinical trials, both as a monotherapy and in combination with other agents.
| Trial Phase | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| Phase III (GALAXY-2) | Advanced Non-Small Cell Lung Cancer | Ganetespib (150 mg/m²) + Docetaxel vs. Docetaxel alone | No significant improvement in Overall Survival (OS) or Progression-Free Survival (PFS). Median OS: 10.9 vs 10.5 months. | [9][10] |
| Phase II | Metastatic Breast Cancer | Ganetespib (200 mg/m²) monotherapy | Overall Response Rate (ORR): 9%. Median PFS: 7 weeks. | [11] |
| Phase II | Metastatic Castrate-Resistant Prostate Cancer | Ganetespib (200 mg/m²) monotherapy | Minimal clinical activity. Median PFS: 1.9 months. | [12] |
| Phase II | Advanced Non-Small Cell Lung Cancer (genotypically defined) | Ganetespib (200 mg/m²) monotherapy | Limited single-agent activity. | [13] |
Experimental Protocols
Cell Viability Assay (MTT/Cell Titer Blue)
This protocol is a general guideline for assessing the effect of Ganetespib on cancer cell viability.
Caption: Workflow for assessing cell viability after Ganetespib treatment.
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of Ganetespib (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period of 72 to 120 hours.
-
Reagent Addition: Add a cell viability reagent such as MTT or Cell Titer Blue to each well according to the manufacturer's instructions.
-
Final Incubation: Incubate for 1-4 hours to allow for color development.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This protocol outlines the detection of apoptosis in cells treated with Ganetespib.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with Ganetespib (e.g., 25-50 nM) or a vehicle control for 24-48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[6]
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin-V-Fluos Staining kit).[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.[6]
Western Blotting
This protocol is for assessing the levels of HSP90 client proteins following Ganetespib treatment.
Methodology:
-
Cell Lysis: Treat cells with Ganetespib for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., AKT, p-AKT, EGFR, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the antitumor efficacy of Ganetespib in a mouse model.
Methodology:
-
Cell Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10^6 to 10 x 10^6 cells) into the flank of immunocompromised mice (e.g., SCID or nude mice).[1]
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 150-250 mm³).[1]
-
Treatment: Randomize mice into treatment and control groups. Administer Ganetespib intravenously (i.v.) at a specified dose and schedule (e.g., 100-125 mg/kg, once weekly).[1] The vehicle control typically consists of a formulation like 10% DMSO, 18% Cremophor RH 40, and dextrose in water.[7]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Pharmacodynamic Analysis (Optional): At various time points after treatment, tumors can be harvested to assess the levels of HSP90 client proteins by Western blotting or immunohistochemistry.[1]
References
- 1. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse xenograft studies [bio-protocol.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsp90 Inhibitor Ganetespib Sensitizes Non-Small Cell Lung Cancer to Radiation but Has Variable Effects with Chemoradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. selleckchem.com [selleckchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Characterization of Tideglusib in a GSK-3β Kinase Inhibition Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell cycle regulation, and neuronal development.[1][2] Its dysregulation is implicated in various diseases, such as Alzheimer's disease, type 2 diabetes, and certain cancers, making it a significant therapeutic target.[1] Tideglusib is a potent and selective small molecule inhibitor of GSK-3β.[3] Unlike many kinase inhibitors that compete with ATP, Tideglusib is a non-ATP-competitive inhibitor that binds irreversibly to the enzyme, offering a distinct mechanism of action for studying GSK-3β signaling.[4][5]
This document provides a detailed protocol for performing an in vitro GSK-3β kinase inhibition assay to characterize the activity of Tideglusib.
Mechanism of Action of Tideglusib Tideglusib functions as an irreversible inhibitor of GSK-3β.[5] Its mechanism involves binding to a specific cysteine residue (Cys-199) located within the enzyme's active site, which is distinct from the ATP-binding pocket.[4][5] This covalent interaction leads to a conformational change that inactivates the enzyme. The irreversible nature of this inhibition means that enzyme activity is not recovered even after the removal of unbound Tideglusib from the solution.[5]
References
- 1. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Compounds in Cell Culture
Introduction
The successful delivery of a chemical compound to cells in culture is fundamental to a vast array of research applications, from basic science to drug development. A critical and often overlooked step in this process is the proper dissolution of the compound. Inadequate dissolution can lead to inaccurate and irreproducible results, masking the true biological activity of the compound.[1] These application notes provide a comprehensive protocol for dissolving compounds for cell culture, with a focus on solvent selection, stock solution preparation, and sterile handling.
The solubility of a compound is an intrinsic property dictated by its physicochemical characteristics, such as lipophilicity, hydrogen bonding capacity, and crystal lattice energy.[1][2] The dissolution process is further influenced by external factors including pH, temperature, and the presence of co-solvents.[1][2][3] For in vitro assays, it is crucial to ensure that the compound is fully dissolved in the culture medium at the desired final concentration to achieve accurate and reliable experimental outcomes.[1][3][4]
These guidelines are intended for researchers, scientists, and drug development professionals to establish a standardized and effective workflow for preparing compound solutions for cell culture experiments.
Key Considerations for Compound Dissolution
Before proceeding with the dissolution protocol, it is important to consider the following factors:
-
Compound Properties: The inherent solubility of the compound in aqueous solutions is a primary determinant of the dissolution strategy. Hydrophobic compounds will likely require an organic solvent to create a concentrated stock solution.
-
Solvent Toxicity: The chosen solvent must be compatible with the cell line being used and exhibit minimal toxicity at the final working concentration.[5][6][7] Dimethyl sulfoxide (DMSO) is a widely used solvent due to its ability to dissolve a broad range of compounds and its relatively low toxicity at low concentrations.[7][8][9] However, it is essential to determine the tolerance of your specific cell line to the chosen solvent.
-
Stock Solution Concentration: Preparing a concentrated stock solution is standard practice.[10][11][12] This allows for the addition of a small volume of the stock solution to the cell culture medium, minimizing the final concentration of the solvent.[8] Stock solutions are often prepared at 100x to 1000x the final desired concentration.[10]
-
Sterility: Maintaining sterility throughout the process is critical to prevent contamination of the cell culture.[13][14] All solutions and equipment should be sterile, and aseptic techniques should be employed.
Experimental Protocols
Preliminary Solubility Assessment
Before preparing a large batch of stock solution, it is advisable to perform a small-scale solubility test.
Materials:
-
Compound of interest
-
Selection of potential solvents (e.g., cell culture grade DMSO, ethanol, sterile water, PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block (optional)
Procedure:
-
Weigh a small, known amount of the compound (e.g., 1-5 mg) into a sterile microcentrifuge tube.
-
Add a small volume of the chosen solvent to achieve a high concentration (e.g., 10-50 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
-
If the compound does not fully dissolve, gentle warming (e.g., 37°C) or sonication can be attempted.[14] However, be mindful of the compound's stability at elevated temperatures.
-
If the compound remains insoluble, consider a different solvent or a lower stock concentration.
Preparation of a Concentrated Stock Solution
Once a suitable solvent has been identified, a concentrated stock solution can be prepared.
Materials:
-
Compound of interest
-
Selected solvent (cell culture grade)
-
Sterile conical tube or vial
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
-
Sterile filter (0.22 µm), compatible with the chosen solvent (optional)
Procedure:
-
Under aseptic conditions (e.g., in a laminar flow hood), weigh the desired amount of the compound into a sterile tube.
-
Add the calculated volume of the appropriate solvent to achieve the target stock solution concentration (e.g., 10 mM, 100 mM).
-
Securely cap the tube and vortex until the compound is completely dissolved.
-
For added assurance of sterility, the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with the solvent.[15] However, be aware that some compounds may bind to the filter membrane, leading to a decrease in the actual concentration.[15]
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes to avoid repeated freeze-thaw cycles.[16]
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.[10][11]
-
Store the aliquots at the recommended temperature, typically -20°C or -80°C, protected from light if the compound is light-sensitive.[10][16]
Preparation of the Final Working Solution
The final working solution is prepared by diluting the concentrated stock solution directly into the cell culture medium.
Materials:
-
Aliquot of the concentrated stock solution
-
Pre-warmed, complete cell culture medium
-
Sterile pipette tips
-
Sterile conical tube
Procedure:
-
Thaw an aliquot of the concentrated stock solution at room temperature or in a 37°C water bath.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in the cell culture medium.
-
In a sterile tube, add the calculated volume of the stock solution to the appropriate volume of pre-warmed cell culture medium.
-
Mix gently by pipetting up and down or by inverting the tube. Avoid vigorous vortexing, which can cause protein denaturation in the medium.
-
Ensure that the final concentration of the organic solvent in the cell culture medium is below the toxic level for the specific cell line being used (typically ≤ 0.5% for DMSO).[16]
-
Add the final working solution to your cell culture plates.
-
Always include a vehicle control in your experiment, which consists of the cell culture medium with the same final concentration of the solvent used to dissolve the compound.[14]
Data Presentation
The following tables provide a summary of commonly used solvents and recommended concentrations for cell culture applications.
Table 1: Common Solvents for Cell Culture
| Solvent | Properties | Typical Stock Concentration | Notes |
| DMSO (Dimethyl sulfoxide) | Aprotic, highly polar solvent.[17] Miscible with water and many organic solvents. | 10-100 mM | Most commonly used solvent.[8] Can be toxic to cells at concentrations >0.5-1%.[7][16] |
| Ethanol | Polar protic solvent. | 10-100 mM | Can have biological effects on its own.[7][8] Final concentration should be kept low (<0.1%).[8] |
| Sterile Water | Universal solvent for hydrophilic compounds. | Varies | Ideal for water-soluble compounds. |
| PBS (Phosphate-Buffered Saline) | Isotonic and non-toxic to cells. | Varies | Suitable for compounds soluble in aqueous buffers. |
| NaOH (Sodium Hydroxide) | Used to dissolve acidic compounds. | Varies | Adjust pH to physiological range after dissolution.[10] |
| HCl (Hydrochloric Acid) | Used to dissolve basic compounds. | Varies | Adjust pH to physiological range after dissolution.[10] |
Table 2: Recommended Final Solvent Concentrations in Cell Culture
| Solvent | Recommended Maximum Final Concentration (v/v) | Potential Effects at Higher Concentrations |
| DMSO | ≤ 0.5%[16] | Cytotoxicity, differentiation induction, altered gene expression.[7] |
| Ethanol | ≤ 0.1%[8] | Cytotoxicity, oxidative stress.[7][8] |
| Methanol | Not recommended for live-cell assays | Highly toxic to most cell lines. |
Mandatory Visualization
Caption: Experimental workflow for dissolving a compound for cell culture.
Caption: Decision tree for selecting an appropriate solvent.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Solubility Assays in Drug Discovery: Ingenta Connect [ingentaconnect.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Solvent selection for whole cell biotransformations in organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. phytotechlab.com [phytotechlab.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. youtube.com [youtube.com]
- 13. Media, reagents, and solution preparation - Cellculture2 [cellculture2.altervista.org]
- 14. selleckchem.com [selleckchem.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. medchemexpress.cn [medchemexpress.cn]
- 17. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986165 (Deucravacitinib) in Murine In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986165, also known as Deucravacitinib, is a first-in-class, oral, selective, allosteric inhibitor of tyrosine kinase 2 (TYK2).[1] TYK2 is a member of the Janus kinase (JAK) family and plays a crucial role in the signaling pathways of key cytokines such as interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs), which are implicated in the pathogenesis of numerous immune-mediated diseases.[2][3] By binding to the regulatory pseudokinase (JH2) domain of TYK2, BMS-986165 stabilizes an inhibitory interaction with the catalytic (JH1) domain, thereby blocking downstream signaling and activation of Signal Transducers and Activators of Transcription (STATs).[4][5] This unique allosteric mechanism of action confers high selectivity for TYK2 over other JAK family members, potentially offering a favorable safety profile.[4]
These application notes provide a comprehensive overview of the use of BMS-986165 in various preclinical mouse models of autoimmune and inflammatory diseases, including psoriasis, colitis, and systemic lupus erythematosus (SLE). Detailed protocols for in vivo studies are provided to facilitate experimental design and execution.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for BMS-986165 in mouse models.
Table 1: Pharmacokinetics of BMS-986165 in Mice
| Parameter | Value | Species/Strain | Dosing | Reference |
| Cmax (steady state) | 45 ng/mL | Healthy Subjects | 6 mg once daily | [4][6] |
| AUC24 (steady state) | 473 ng·hr/mL | Healthy Subjects | 6 mg once daily | [4][6] |
| Tmax | 2-3 hours | Healthy Subjects | Oral | [4][6] |
| Half-life (t1/2) | 7.9–15.0 hours | Healthy Subjects | Single dose | [7] |
| Oral Bioavailability | 99% | Healthy Subjects | - | [4][6] |
Note: Mouse-specific Cmax and AUC data were not explicitly available in the provided search results. The human data is provided for reference.
Table 2: Efficacy of BMS-986165 in Murine Disease Models
| Disease Model | Mouse Strain | Treatment Regimen | Key Efficacy Endpoints | % Improvement/Effect | Reference |
| IL-23-Induced Psoriasis-like Dermatitis | C57BL/6 | 7.5, 15, 30 mg/kg, BID, oral | Reduction in ear thickness (acanthosis) | Dose-dependent reduction; 15 mg/kg comparable to anti-IL-23 antibody | [6] |
| Anti-CD40-Induced Colitis | SCID | 5-50 mpk, BID, oral | Protection from wasting and colitis | Dose-dependent; as effective as anti-p40 antibody | |
| Systemic Lupus Erythematosus (SLE) | NZB/W F1 | Not specified | Reduction in proteinuria, glomerulonephritis, and tubulointerstitial nephritis | Greater than anti-IFNAR inhibitor | [8] |
Experimental Protocols
I. IL-23-Induced Psoriasis-like Dermatitis in Mice
This model recapitulates key features of human psoriasis, driven by the IL-23/Th17 axis.[3]
Materials:
-
BMS-986165
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[5]
-
Recombinant mouse IL-23 (rmIL-23)
-
Phosphate-buffered saline (PBS)
-
6-8 week old female C57BL/6 mice[9]
-
Isoflurane for anesthesia
-
Mechanical calipers
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Disease Induction:
-
BMS-986165 Administration:
-
Prepare a fresh formulation of BMS-986165 in the chosen vehicle daily.
-
Administer BMS-986165 orally (e.g., by gavage) at the desired doses (e.g., 7.5, 15, 30 mg/kg) twice daily (BID).[6]
-
Begin treatment one day before the first IL-23 injection and continue throughout the study.
-
-
Clinical Assessment:
-
Measure the thickness of both ears on study days 0, 1, 3, 5, 7, 9, 11, 13, 15, 17, 19, and 21 using a mechanical caliper.[10]
-
Monitor for signs of erythema, scaling, and inflammation.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and collect ear tissue for histopathological analysis (H&E staining) to assess acanthosis, inflammatory infiltrate, and other psoriatic features.
-
Ear tissue can also be processed for gene expression analysis (e.g., qPCR for IL-17A, IL-22).
-
Experimental Workflow for IL-23-Induced Psoriasis Model
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Deucravacitinib and shikonin combination therapy ameliorates imiquimod-induced psoriasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 |BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 7. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fine-tuning SLE treatment: the potential of selective TYK2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. inotiv.com [inotiv.com]
Application of Kinase Inhibitors in Alzheimer's Disease Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing kinase inhibitors in preclinical Alzheimer's disease (AD) models. This guide focuses on Glycogen Synthase Kinase 3β (GSK-3β) inhibitors and Tyrosine Kinase inhibitors, summarizing quantitative data, outlining experimental methodologies, and visualizing key signaling pathways.
Protein kinases play a pivotal role in the pathophysiology of Alzheimer's disease, primarily through their involvement in the hyperphosphorylation of tau protein and the modulation of amyloid-beta (Aβ) production and toxicity.[1] Dysregulation of kinase activity is a key factor in the formation of neurofibrillary tangles (NFTs) and senile plaques, the two neuropathological hallmarks of AD.[2][3] Consequently, inhibitors of specific kinases have emerged as a promising therapeutic strategy. This document details the application of select kinase inhibitors in established mouse models of AD, providing protocols for their use and subsequent analysis.
Featured Kinase Inhibitor Classes and Compounds
This guide focuses on two major classes of kinase inhibitors that have shown promise in preclinical AD models:
-
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: GSK-3β is a key enzyme implicated in tau hyperphosphorylation and the amyloidogenic processing of amyloid precursor protein (APP).[2][3]
-
Tideglusib: A non-ATP-competitive inhibitor of GSK-3β.[4]
-
-
Tyrosine Kinase Inhibitors (TKIs): This class of inhibitors targets various tyrosine kinases involved in neuroinflammation and Aβ-related signaling.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of treating Alzheimer's disease mouse models with the selected kinase inhibitors.
| Kinase Inhibitor | Mouse Model | Dosage and Administration | Key Quantitative Outcomes | Reference |
| Tideglusib | TDP-43 Transgenic | 200 mg/kg, daily, oral gavage for 50 days | - Significant reduction in TDP-43 phosphorylation in the spinal cord. | [9] |
| Ibrutinib | 5xFAD | 10 mg/kg, daily, intraperitoneal injection | - Reduced amyloid-β (Aβ) plaque number. - Decreased tau hyperphosphorylation. - Attenuated neuroinflammation. | |
| Nilotinib | Tg2576 | 1 mg/kg, intraperitoneal injection | - Prevented changes in dopaminergic neuron excitability. | [10] |
| Nilotinib | Rodent AD models | 10 mg/kg, daily, intraperitoneal injection for 3 weeks | - Decreased Abl activation. - Reduced levels of soluble and insoluble Aβ42. - Diminished amyloid plaques. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Administration of Kinase Inhibitors in AD Mouse Models
Objective: To administer kinase inhibitors to transgenic mouse models of Alzheimer's disease.
Materials:
-
Kinase inhibitor (Tideglusib, Ibrutinib, or Nilotinib)
-
Vehicle (e.g., corn oil, sterile saline, DMSO)
-
Transgenic mice (e.g., 5xFAD, Tg2576, TDP-43)
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the kinase inhibitor and dissolve it in the appropriate vehicle to achieve the desired concentration.
-
For example, to prepare a 10 mg/kg dose for a 25g mouse, you would need 0.25 mg of the inhibitor. If your stock solution is 10 mg/mL, you would administer 25 µL.
-
-
Animal Handling:
-
Handle mice gently to minimize stress. .
-
-
Administration:
-
Oral Gavage (for Tideglusib):
-
Securely hold the mouse and insert the gavage needle gently into the esophagus.
-
Slowly administer the prepared dosing solution.
-
Observe the mouse for any signs of distress after administration.
-
-
Intraperitoneal (IP) Injection (for Ibrutinib and Nilotinib):
-
Hold the mouse firmly to expose the abdomen.
-
Insert the needle at a shallow angle into the lower quadrant of the abdomen, avoiding the midline.
-
Inject the solution slowly.
-
-
-
Monitoring:
-
Monitor the animals daily for any adverse effects, including changes in weight, behavior, or appearance.
-
Protocol 2: Morris Water Maze for Assessment of Spatial Learning and Memory
Objective: To evaluate the effect of kinase inhibitor treatment on cognitive function in AD mouse models.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10-15 cm in diameter)
-
Water, made opaque with non-toxic white paint
-
Video tracking system and software
-
Timer
Procedure:
-
Acclimation:
-
Handle the mice for several days before the start of the experiment to reduce stress.
-
-
Visible Platform Training (Day 1):
-
Place the platform in one quadrant of the pool, with the top visible above the water surface.
-
Allow each mouse to swim for 60 seconds or until it finds the platform.
-
If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Perform 4 trials per mouse from different starting positions.
-
-
Hidden Platform Training (Days 2-6):
-
Submerge the platform 1-2 cm below the water surface in the target quadrant.
-
Conduct 4 trials per day for each mouse, with a 15-20 minute inter-trial interval.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 7):
-
Remove the platform from the pool.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant and the number of times the mouse crosses the former platform location.
-
Protocol 3: Immunohistochemistry for Aβ Plaques and Phosphorylated Tau
Objective: To visualize and quantify Aβ plaques and phosphorylated tau in brain tissue.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Primary antibodies (e.g., anti-Aβ [6E10], anti-phosphorylated tau [AT8])
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
DAB (3,3'-diaminobenzidine) substrate
-
Microscope slides
-
Mounting medium
Procedure:
-
Antigen Retrieval:
-
Incubate brain sections in 95% formic acid for 5 minutes to unmask the Aβ epitope.
-
-
Blocking:
-
Incubate sections in a blocking buffer (e.g., 10% normal goat serum in TBS-TX) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections overnight at 4°C with the primary antibody diluted in blocking buffer.
-
-
Secondary Antibody Incubation:
-
Incubate sections with the biotinylated secondary antibody for 1 hour at room temperature.
-
-
Signal Amplification:
-
Incubate sections with ABC reagent for 1 hour.
-
-
Visualization:
-
Develop the signal using DAB substrate.
-
-
Mounting and Imaging:
-
Mount the stained sections on microscope slides, dehydrate, and coverslip.
-
Capture images using a light microscope and quantify the plaque burden or p-tau pathology using image analysis software.
-
Protocol 4: ELISA for Aβ Levels
Objective: To quantify the levels of soluble and insoluble Aβ in brain homogenates.
Materials:
-
Brain tissue
-
Homogenization buffer
-
Formic acid
-
ELISA plates pre-coated with Aβ capture antibody
-
Detection antibody (biotinylated)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution
-
Plate reader
Procedure:
-
Brain Homogenization:
-
Homogenize brain tissue in a suitable buffer to extract soluble proteins.
-
Centrifuge the homogenate and collect the supernatant (soluble fraction).
-
-
Extraction of Insoluble Aβ:
-
Resuspend the pellet from the previous step in formic acid to solubilize aggregated Aβ.
-
Neutralize the formic acid extract.
-
-
ELISA:
-
Add standards and samples to the pre-coated ELISA plate and incubate.
-
Wash the plate and add the detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add TMB substrate.
-
Stop the reaction and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the concentration of Aβ in the samples based on the standard curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
References
- 1. Inhibition of Bruton's Tyrosine Kinase Modulates Microglial Phagocytosis: Therapeutic Implications for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK-3β, a pivotal kinase in Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycogen synthase kinase-3 signaling in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Bruton’s Tyrosine Kinase: A Potential Novel Target for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nilotinib: from animal-based studies to clinical investigation in Alzheimer’s disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nilotinib restores memory function by preventing dopaminergic neuron degeneration in a mouse model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tideglusib, a Non-ATP Competitive Inhibitor of GSK-3β as a Drug Candidate for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
Application Notes: U0126 as a Tool for Studying the MEK/ERK Pathway
Introduction
The Ras/Raf/MEK/ERK pathway, also known as the MAPK/ERK pathway, is a central signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and apoptosis.[1][2] Dysregulation of this pathway is implicated in numerous diseases, particularly cancer.[1] The pathway is initiated by growth factors or other stimuli, leading to the sequential activation of the kinases Raf, MEK (MAPK Kinase), and ERK (Extracellular signal-regulated kinase).[3] U0126 is a highly potent and selective small molecule inhibitor of MEK1 and MEK2, the direct upstream activators of ERK1/2.[4] This selectivity makes U0126 an invaluable chemical tool for dissecting the roles of the MEK/ERK pathway in various biological contexts.[2] It is intended for research use only and is not approved by the FDA as a therapeutic agent.[4]
Mechanism of Action
U0126 is a non-competitive inhibitor with respect to ATP and the substrate ERK.[5][6] It binds directly to the kinase domain of both MEK1 and MEK2, locking them in an inactive conformation.[1][7] This prevents the phosphorylation and subsequent activation of the downstream kinases ERK1 (p44 MAPK) and ERK2 (p42 MAPK).[1] The high selectivity of U0126 for MEK1/2, with little to no effect on other kinases like PKC, Raf, JNK, or p38, ensures that its biological effects can be confidently attributed to the inhibition of the MEK/ERK cascade.[4]
Data Presentation
Table 1: In Vitro Inhibitory Activity of U0126
| Target | IC50 Value | Assay Conditions |
| MEK1 | 72 nM | Cell-free kinase assay[4][5][8] |
| MEK2 | 58 nM | Cell-free kinase assay[4][5][8] |
Table 2: Recommended Working Concentrations for Cell-Based Assays
| Assay Type | Recommended Concentration | Typical Incubation Time | Reference |
| Inhibition of ERK Phosphorylation | 5 - 20 µM | 30 minutes - 2 hours | [3][9][10] |
| Cell Viability / Proliferation | 10 - 50 µM | 24 - 72 hours | [2][11] |
| Cell Migration / Invasion | 5 - 10 µM | 24 - 48 hours | [10][12] |
Mandatory Visualizations
Caption: The MEK/ERK signaling cascade and the inhibitory action of U0126.
Caption: Experimental workflow for Western blot analysis of ERK phosphorylation.
Experimental Protocols
Protocol 1: Western Blot for Inhibition of ERK1/2 Phosphorylation
This protocol details the steps to assess the efficacy of U0126 in inhibiting growth factor-induced ERK1/2 phosphorylation in cultured cells.
Materials:
-
U0126 compound (prepare a 10 mM stock in DMSO)[3]
-
Cell culture plates and appropriate complete media
-
Serum-free medium for starvation
-
Stimulating agent (e.g., EGF, FGF, or serum)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (e.g., Cell Signaling #4370) and Rabbit anti-total-ERK1/2 (e.g., Cell Signaling #9102)[13]
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Methodology:
-
Cell Culture: Plate cells (e.g., NIH-3T3 or HeLa) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 12-16 hours to reduce basal ERK activity.[13]
-
Inhibitor Treatment: Pre-treat cells by adding U0126 (final concentration of 10 µM) or DMSO (vehicle control) to the serum-free medium. Incubate for 1-2 hours at 37°C.[3][14]
-
Stimulation: Add the desired stimulus (e.g., 100 ng/mL EGF) directly to the wells and incubate for the optimal time to induce ERK phosphorylation (typically 5-15 minutes).
-
Cell Lysis: Immediately aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 15-20 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.[15]
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
Protocol 2: Cell Viability (MTS) Assay
This protocol measures the effect of MEK/ERK pathway inhibition by U0126 on cell viability and proliferation.
Materials:
-
U0126 compound (10 mM stock in DMSO)
-
Cells of interest and complete culture medium
-
96-well clear-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[16]
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of U0126 in complete medium. Remove the old medium from the plate and add 100 µL of the medium containing the desired final concentrations of U0126 (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (DMSO) and a "no cells" background control.[11]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent directly to each well.[16][17]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of the cell line and should be optimized.
-
Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[16]
-
Data Analysis:
-
Subtract the average absorbance of the "no cells" background wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance_Treated / Absorbance_Vehicle) * 100.
-
Plot the percentage of viability against the log of the U0126 concentration to determine the IC50 value for cell growth inhibition.
-
References
- 1. invivogen.com [invivogen.com]
- 2. U0126: Not only a MAPK kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U0126 | Cell Signaling Technology [cellsignal.com]
- 4. U0126 - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. U0126 | MEK1 inhibitor | Hello Bio [hellobio.com]
- 9. researchgate.net [researchgate.net]
- 10. Extracellular Signal-Regulated Kinase Signaling Pathway Regulates Breast Cancer Cell Migration by Maintaining slug Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. U0126 and BAY11-7082 Inhibit the Progression of Endometriosis in a Rat Model by Suppressing the MEK/ERK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. U0126 Protects Cells against Oxidative Stress Independent of Its Function as a MEK Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. licorbio.com [licorbio.com]
- 15. Potentiated Response of ERK/MAPK Signaling is Associated with Prolonged Withdrawal from Cocaine Behavioral Sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: Characterization of [Compound Name] in Cell-Based Assays
Introduction
[Compound Name] is a novel small molecule inhibitor under investigation for its therapeutic potential in oncology. This application note describes the use of a suite of cell-based assays to characterize the activity of [Compound Name], including its effects on cell viability, proliferation, and its mechanism of action through the inhibition of the pro-survival signaling pathway, XYZ. The following protocols provide detailed methodologies for utilizing [Compound Name] in these assays, offering researchers a guide to assess its efficacy and cellular effects. Cell-based assays are crucial in drug discovery for providing biologically relevant information on a compound's efficacy, toxicity, and mechanism of action in a cellular environment.[1][2]
Materials and Methods
Cell Line:
-
Human colorectal carcinoma cell line (HCT116)
Reagents:
-
[Compound Name]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
CyQUANT™ Direct Cell Proliferation Assay (Thermo Fisher Scientific)
-
PathScan® Phospho-XYZ (Ser473) Sandwich ELISA Kit (Cell Signaling Technology)
-
Dimethyl sulfoxide (DMSO)
Experimental Protocols
Cell Viability Assay (CTG)
This protocol measures ATP as an indicator of metabolically active, viable cells.
Protocol:
-
Seed HCT116 cells in a 96-well, opaque-walled plate at a density of 5,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a serial dilution of [Compound Name] in DMEM. The final concentrations should range from 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the diluted [Compound Name] or vehicle control to the appropriate wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
Cell Proliferation Assay (CyQUANT™)
This assay measures the number of cells by detecting DNA content.
Protocol:
-
Seed HCT116 cells in a 96-well, clear-bottom black plate at a density of 2,000 cells/well in 100 µL of DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Allow cells to attach and grow for 24 hours at 37°C and 5% CO2.
-
Treat cells with a serial dilution of [Compound Name] (0.01 µM to 100 µM) or vehicle control (DMSO).
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Prepare the CyQUANT™ Direct detection reagent according to the manufacturer's instructions.
-
Add 100 µL of the detection reagent to each well.
-
Incubate for 60 minutes at 37°C, protected from light.
-
Measure fluorescence with a microplate reader using excitation at 480 nm and emission at 520 nm.
XYZ Signaling Pathway Inhibition Assay (ELISA)
This protocol quantifies the phosphorylation of the XYZ protein, a key downstream target in a pro-survival pathway.
Protocol:
-
Seed HCT116 cells in a 6-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.
-
Starve the cells in serum-free DMEM for 12 hours.
-
Pre-treat the cells with various concentrations of [Compound Name] (0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO) for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 30 minutes to induce XYZ phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with the provided lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform the PathScan® Phospho-XYZ (Ser473) Sandwich ELISA according to the manufacturer's protocol.
-
Read the absorbance at 450 nm using a microplate reader.
Data Presentation
Table 1: Effect of [Compound Name] on HCT116 Cell Viability
| [Compound Name] (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 95.2 ± 5.1 |
| 1 | 75.8 ± 6.3 |
| 10 | 48.3 ± 3.9 |
| 50 | 15.1 ± 2.8 |
| 100 | 5.6 ± 1.9 |
| IC50 (µM) | 9.8 |
Table 2: Anti-proliferative Effect of [Compound Name] on HCT116 Cells
| [Compound Name] (µM) | % Proliferation (Mean ± SD) |
| 0 (Vehicle) | 100 ± 6.2 |
| 0.1 | 92.1 ± 5.8 |
| 1 | 68.4 ± 7.1 |
| 10 | 35.7 ± 4.5 |
| 50 | 8.9 ± 2.1 |
| 100 | 2.3 ± 1.2 |
| GI50 (µM) | 7.5 |
Table 3: Inhibition of XYZ Phosphorylation by [Compound Name] in HCT116 Cells
| [Compound Name] (µM) | % Phospho-XYZ Inhibition (Mean ± SD) |
| 0 (Vehicle) | 0 ± 3.1 |
| 0.1 | 15.4 ± 4.2 |
| 1 | 55.9 ± 6.8 |
| 10 | 89.7 ± 2.5 |
Mandatory Visualizations
Caption: Mechanism of action of [Compound Name] on the XYZ signaling pathway.
Caption: General experimental workflow for cell viability and proliferation assays.
Conclusion
The data presented in this application note demonstrate that [Compound Name] effectively reduces the viability and proliferation of HCT116 cells in a dose-dependent manner. The potent inhibition of XYZ phosphorylation suggests that the observed anti-cancer effects are mediated, at least in part, through the XYZ signaling pathway. These detailed protocols provide a robust framework for researchers to further investigate the cellular mechanisms of [Compound Name] and similar compounds in a drug discovery setting. The use of such cell-based assays is vital in the early stages of drug development to characterize the activity and safety of potential drug candidates.[3]
References
Application Notes: BI-3406 for TR-FRET-Based Inhibition of the SOS1::KRAS Interaction
Introduction
BI-3406 is a potent, selective, and orally bioavailable small-molecule inhibitor of the protein-protein interaction (PPI) between Son of Sevenless 1 (SOS1) and Kirsten rat sarcoma viral oncogene (KRAS).[1] KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[1] Its activation state is controlled by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the exchange of GDP for GTP, leading to the active, signal-transducing state of KRAS. Mutations in KRAS are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[2]
BI-3406 binds to the catalytic site of SOS1, thereby preventing its interaction with GDP-loaded KRAS. This action blocks the formation of active GTP-loaded KRAS, leading to the suppression of downstream signaling through the MAPK (RAF-MEK-ERK) pathway.[2][1] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, homogeneous assay technology ideal for studying PPIs and their inhibition in a high-throughput format.[3][4] This document provides a detailed protocol for utilizing BI-3406 in a TR-FRET assay to quantify its inhibitory effect on the SOS1::KRAS interaction.
Mechanism of Action: BI-3406 in the KRAS Activation Pathway
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. SOS1 facilitates the crucial step of GDP release, allowing the more abundant cellular GTP to bind and activate KRAS. This activation triggers downstream effector pathways, most notably the RAF-MEK-ERK cascade, which drives cell proliferation and survival. BI-3406 acts as a direct competitive inhibitor of the SOS1::KRAS interaction, stabilizing KRAS in its inactive state and shutting down this critical oncogenic signaling pathway.
Caption: BI-3406 inhibits the SOS1-mediated activation of KRAS and downstream MAPK signaling.
Quantitative Data Summary
BI-3406 has demonstrated potent activity across biochemical and cellular assays. The following table summarizes its inhibitory concentrations (IC50).
| Assay Type | Cell Line / Conditions | Reported IC50 (nM) |
| Biochemical Assays | ||
| SOS1::KRAS Interaction | Cell-free | 5[2] |
| Cellular Assays | ||
| pERK Inhibition | NCI-H358 (KRAS G12C) | 4[2] |
| pERK Inhibition | DLD-1 (KRAS G13D) | 24[2] |
| Cell Proliferation (3D) | NCI-H358 (KRAS G12C) | 24[2] |
| Cell Proliferation (3D) | DLD-1 (KRAS G13D) | 36[2] |
| Cell Proliferation (3D) | KRAS G12 & G13 mutants | 9 - 220[5] |
| Cell Proliferation (3D) | H520 (KRAS wild-type) | >10,000[2] |
Experimental Design and Protocols
TR-FRET Assay Principle for SOS1::KRAS Inhibition
The TR-FRET assay quantifies the interaction between SOS1 and KRAS using recombinant, tagged proteins. A long-lifetime Terbium (Tb) cryptate donor is typically conjugated to an antibody recognizing a tag on one protein (e.g., GST-SOS1), while a fluorescent acceptor (e.g., d2 or XL665) is conjugated to an antibody for the tag on the other protein (e.g., His-KRAS). When SOS1 and KRAS interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation. The presence of an inhibitor like BI-3406 disrupts this interaction, leading to a decrease in the FRET signal, which is measured as a ratio of acceptor to donor emission.
Caption: A generalized workflow for screening SOS1::KRAS interaction inhibitors using TR-FRET.
Detailed Protocol: BI-3406 Inhibition of SOS1::KRAS Interaction
This protocol provides a representative method for determining the IC50 of BI-3406. Optimization of protein and antibody concentrations is recommended to achieve a robust assay window (S/B > 5).
1. Reagents and Materials
-
Compound: BI-3406
-
Proteins:
-
Recombinant His-tagged KRAS (GDP-loaded)
-
Recombinant GST-tagged SOS1 (catalytic domain, e.g., aa 564-1049)[6]
-
-
Detection Reagents:
-
Terbium (Tb) cryptate-labeled anti-GST antibody (Donor)
-
d2 or XL665-labeled anti-His antibody (Acceptor)
-
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1% BSA, 0.01% Tween-20.[3][4]
-
Consumables:
-
Low-volume, 384-well white assay plates
-
DMSO for compound dilution
-
-
Equipment:
-
TR-FRET compatible plate reader (e.g., with 337 nm excitation and dual emission reading at ~620 nm and ~665 nm)[7]
-
Liquid handling devices for accurate dispensing
-
2. Assay Procedure
All steps are performed at room temperature unless specified. Final assay volume is 20 µL.
2.1. Compound Preparation
-
Prepare a 10 mM stock solution of BI-3406 in 100% DMSO.
-
Perform a serial dilution series in DMSO to create 100x working stocks.
-
Dilute the 100x DMSO stocks 25-fold into Assay Buffer to create 4x final concentration working solutions (containing 4% DMSO).
2.2. Reagent Preparation
-
4x Protein Mix: Prepare a solution containing 4x the final desired concentration of both His-KRAS and GST-SOS1 in Assay Buffer. (e.g., for a 10 nM final concentration, prepare a 40 nM solution).
-
4x Detection Mix: Prepare a solution containing 4x the final desired concentration of both Tb-anti-GST and d2-anti-His antibodies in Assay Buffer. (e.g., for a 1 nM final Tb-Ab and 10 nM d2-Ab, prepare a 4 nM / 40 nM solution).
2.3. Assay Plate Protocol
-
Compound Addition: Dispense 5 µL of the 4x BI-3406 working solutions (or 4% DMSO in Assay Buffer for controls) into the wells of a 384-well plate.
-
Protein Addition & Incubation:
-
Dispense 5 µL of the 4x Protein Mix to all wells.
-
The total volume is now 10 µL.
-
Shake the plate gently for 1 minute.
-
Incubate for 60 minutes.
-
-
Detection Addition & Incubation:
-
Dispense 10 µL of the 4x Detection Mix to all wells.
-
The final volume is now 20 µL.
-
Shake the plate gently for 1 minute, cover with a plate seal to protect from light.
-
Incubate for 2-4 hours.
-
3. Measurement
-
Remove the plate seal.
-
Read the plate on a TR-FRET-enabled reader with the following typical settings:
-
Excitation: 337 nm
-
Emission (Donor): 620 nm
-
Emission (Acceptor): 665 nm
-
Delay Time: 60-100 µs
-
Integration Time: 200-400 µs
-
4. Data Analysis
-
Calculate TR-FRET Ratio: For each well, calculate the raw TR-FRET ratio:
-
Ratio = (Emission Signal at 665 nm / Emission Signal at 620 nm) * 10,000
-
-
Normalize Data: Normalize the results to your controls.
-
High Signal (0% Inhibition): Average ratio from wells with DMSO only.
-
Low Signal (100% Inhibition): Average ratio from wells with a saturating concentration of a known inhibitor or wells without one of the protein partners.
-
% Inhibition = 100 * (1 - (Sample_Ratio - Low_Signal) / (High_Signal - Low_Signal))
-
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the BI-3406 concentration.
-
Fit the data using a four-parameter variable slope (log[inhibitor] vs. response) non-linear regression model to determine the IC50 value.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. opnme.com [opnme.com]
- 3. researchgate.net [researchgate.net]
- 4. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BI-3406, a potent and selective SOS1::KRAS interaction inhibitor, is effective in KRAS-driven cancers through combined MEK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Propidium Iodide Staining for Microscopy
Introduction
Propidium Iodide (PI) is a fluorescent intercalating agent that is a valuable tool in cell biology for identifying dead cells and for measuring DNA content in cell cycle analysis.[1][2] As a membrane-impermeant dye, it is excluded from viable cells that possess an intact cell membrane.[2][3] In cells with compromised membranes, a characteristic feature of late apoptosis and necrosis, PI can enter the cell and bind to double-stranded DNA by intercalating between the base pairs.[1][2][4] Upon binding to nucleic acids, the fluorescence of PI is enhanced 20- to 30-fold.[1][2][5][6] PI also binds to double-stranded RNA, therefore, treatment with RNase is often necessary to ensure DNA-specific staining, particularly for cell cycle analysis.[1][6][7]
Principle of Detection
The core principle of PI as a viability stain lies in its inability to cross the intact plasma membrane of live cells. In dead or dying cells, membrane integrity is lost, allowing PI to enter and stain the nucleus with a bright red fluorescence. This allows for clear differentiation between live (unstained) and dead (red-stained) cell populations in microscopy and flow cytometry.[2][8] For cell cycle analysis, cells are fixed, typically with ethanol, to permeabilize their membranes, allowing PI to stoichiometrically bind to the DNA.[9] The resulting fluorescence intensity is directly proportional to the DNA content, enabling the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for Propidium Iodide.
| Parameter | Value | Reference |
| Excitation Maximum (DNA-Bound) | ~535 nm | [1][2][5][10] |
| Emission Maximum (DNA-Bound) | ~617 nm | [1][2][5][10] |
| Excitation Maximum (Aqueous Solution) | ~493 nm | [1][2][5] |
| Emission Maximum (Aqueous Solution) | ~636 nm | [1][5] |
| Optimal Working Concentration | 0.5 - 5 µM for microscopy; 1 µg/mL for flow cytometry | [3][11][12] |
| Fluorescence Enhancement (upon DNA binding) | 20- to 30-fold | [1][2][5][6] |
| Stoichiometry | 1 dye molecule per 4-5 DNA base pairs | [2][6] |
Experimental Protocols
Protocol 1: Dead Cell Staining for Fluorescence Microscopy
This protocol is designed for the qualitative assessment of cell viability in a cultured cell population.
Materials:
-
Propidium Iodide stock solution (1 mg/mL in water or DMSO)[11][13]
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., for Rhodamine or Texas Red)
-
Coverslips and microscope slides
Procedure:
-
Cell Preparation: Culture cells on coverslips to the desired confluency. Induce cell death using the desired experimental treatment. Include both positive (e.g., heat-shocked) and negative (untreated) controls.
-
Staining Solution Preparation: Prepare a working solution of PI in PBS or cell culture medium. A final concentration between 0.5 and 5 µM is recommended; optimization may be required.[11]
-
Staining:
-
Washing: Gently wash the cells two times with PBS to remove unbound dye.
-
Mounting: Mount the coverslip onto a microscope slide with a drop of mounting medium. An antifade reagent is recommended to preserve fluorescence.
-
Imaging: Visualize the cells immediately using a fluorescence microscope. Live cells will show little to no fluorescence, while dead cells will exhibit bright red nuclear staining.
Protocol 2: Cell Cycle Analysis via PI Staining and Flow Cytometry
This protocol outlines the steps for preparing cells for cell cycle analysis.
Materials:
-
Propidium Iodide Staining Solution (e.g., 50 µg/mL PI and 0.1% Triton X-100 in PBS)[7][16]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells. For adherent cells, detach using trypsin and neutralize. For suspension cells, collect by centrifugation.
-
Washing: Wash the cells once with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet.[7][9]
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[9][14]
-
Incubation: Incubate the cells for at least 30 minutes on ice or at 4°C.[9][14] For long-term storage, cells can be kept in 70% ethanol at -20°C for several weeks.[7]
-
Rehydration and RNase Treatment:
-
PI Staining: Add 400 µL of PI staining solution to the cells.[9][14]
-
Incubation: Incubate the cells for 5-10 minutes at room temperature in the dark.[9][14]
-
Analysis: Analyze the samples on a flow cytometer using a 488 nm or 561 nm laser for excitation.[3][10] Collect the fluorescence emission in a linear scale to resolve the different cell cycle phases.
Visualizations
Caption: Workflow for staining dead cells with Propidium Iodide.
References
- 1. Propidium iodide - Wikipedia [en.wikipedia.org]
- 2. How does propidium iodide staining work? | AAT Bioquest [aatbio.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Propidium Iodide | Thermo Fisher Scientific - US [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. Propidium iodide staining: Significance and symbolism [wisdomlib.org]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. beckman.com [beckman.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. Time-resolved, single-cell analysis of induced and programmed cell death via non-invasive propidium iodide and counterstain perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Propidium Iodide (PI) Fluorescence Counterstain Protocol - IHC WORLD [ihcworld.com]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. cdn.stemcell.com [cdn.stemcell.com]
- 16. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Paclitaxel Insolubility
Welcome to the technical support center for Paclitaxel. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common insolubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is Paclitaxel so difficult to dissolve in aqueous solutions?
Paclitaxel is a highly lipophilic (fat-loving) and hydrophobic (water-fearing) molecule.[1] Its complex chemical structure lacks easily ionizable groups, making it poorly soluble in water and aqueous buffers.[1][2] This low aqueous solubility is a significant hurdle for in vitro and in vivo studies, as well as for clinical formulation.[1][3] Paclitaxel is classified as a Biopharmaceutics Classification System (BCS) Class IV compound, meaning it has both low solubility and low permeability.[1][2]
Q2: I'm seeing precipitation when I dilute my Paclitaxel stock solution into my aqueous cell culture medium. What's happening?
This is a common issue. Paclitaxel is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[4][5] When this stock is diluted into an aqueous medium (like PBS or cell culture media), the concentration of the organic solvent drops dramatically. The aqueous environment cannot maintain the Paclitaxel in solution, causing it to precipitate out.[6][7] This is often the limiting factor for achieving desired working concentrations in experiments.[7][8]
Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?
While DMSO is an excellent solvent for Paclitaxel, it can be toxic to cells at higher concentrations. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept below 0.1% to avoid significant cytotoxicity.[9] It is always best practice to run a vehicle control (medium with the same percentage of DMSO but without Paclitaxel) to account for any effects of the solvent itself.
Q4: How long is my Paclitaxel solution stable?
The stability of Paclitaxel in solution depends on the solvent, storage temperature, and concentration.[8][10]
-
Lyophilized Powder: Stable for up to 24 months when stored at -20°C and protected from light.[5][11]
-
In DMSO Stock: Once dissolved, it should be used within 3 months to prevent loss of potency. It's recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.[5][11]
-
In Aqueous Infusions: Stability is significantly reduced. For example, a 0.3 mg/mL infusion in 5% glucose may be stable for only 3 days at 25°C, though this can be extended to about 20 days at 2-8°C.[7][8] Precipitation is usually the limiting factor for stability in aqueous solutions.[7][8]
Troubleshooting Guides
Issue 1: Preparing a Concentrated Stock Solution
Problem: The Paclitaxel powder is not dissolving in my chosen organic solvent.
Solution Workflow:
Caption: Workflow for dissolving Paclitaxel powder.
Detailed Steps:
-
Choose the Right Solvent: DMSO and ethanol are the most common and effective solvents for Paclitaxel.[4][5]
-
Assist Dissolution: Use a vortex mixer or a sonicator bath to aid the dissolution process. Mechanical agitation increases the interaction between the solvent and the compound.
-
Gentle Warming: If the compound is still not dissolving, gently warming the solution in a 37°C water bath can help. Avoid excessive heat, which could degrade the compound.
-
Verify Clarity: A successfully prepared stock solution should be clear and free of any visible particulates.
Issue 2: Precipitation Upon Dilution in Aqueous Media
Problem: My compound precipitates out of solution when added to my experimental buffer or cell culture medium.
Formulation Strategies:
There are several advanced formulation strategies to improve the aqueous solubility of Paclitaxel.[1]
Caption: Common strategies to enhance Paclitaxel solubility.
Detailed Methodologies:
-
Co-solvency: This involves using a mixture of solvents. The commercial formulation Taxol® uses a 1:1 mixture of Cremophor® EL and dehydrated ethanol.[12] For lab-scale experiments, a small amount of a surfactant like Tween 80 can be included in the aqueous medium to help maintain solubility.[1]
-
Nanonization: Reducing the particle size of the drug to the nanometer scale increases the surface area, which can improve the dissolution rate.[1][13] This is the principle behind formulations like Abraxane® (nab-paclitaxel), which are albumin-bound nanoparticles.[14][15]
-
Inclusion Complexes: Using molecules like cyclodextrins can encapsulate the hydrophobic Paclitaxel molecule, presenting a more hydrophilic exterior to the aqueous environment.[2]
Quantitative Data: Paclitaxel Solubility
The solubility of Paclitaxel varies significantly depending on the solvent system used.
| Solvent/System | Approximate Solubility | Reference |
| Water | < 0.1 µg/mL | [16] |
| DMSO | ~5 mg/mL to 25 mg/mL | [4][5] |
| Ethanol | ~1.5 mg/mL to 20 mg/mL | [4][5] |
| Dimethyl Formamide (DMF) | ~5 mg/mL | [4] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [4] |
| PEG 400 | Highest among tested excipients | [6] |
| Artificial Gastric Juice (with crystal powder) | 24.65 µg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Paclitaxel Stock Solution in DMSO
This protocol is adapted from standard laboratory procedures.[5][11]
Materials:
-
Paclitaxel powder (e.g., 1 mg)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh Paclitaxel: Accurately weigh 1 mg of Paclitaxel powder and place it in a sterile microcentrifuge tube. (Molecular Weight of Paclitaxel: 853.9 g/mol ).
-
Calculate DMSO Volume: To create a 1 mM stock solution from 1 mg of Paclitaxel:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)
-
Volume (L) = (0.001 g / 853.9 g/mol ) / 0.001 mol/L = 0.00117 L
-
Volume (mL) = 1.17 mL (or 1170 µL). Note: Some suppliers suggest 1.15 mL.[5]
-
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the Paclitaxel powder.
-
Dissolve: Vortex the tube vigorously until the powder is completely dissolved and the solution is clear. Gentle warming in a 37°C water bath can be used if necessary.
-
Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. The solution should be used within 3 months.[5][11]
Protocol 2: Preparing a Working Solution for Cell Culture
Objective: To prepare a final concentration of 100 nM Paclitaxel in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is ≤ 0.1%.
Procedure:
-
Intermediate Dilution (Optional but Recommended): First, dilute your 1 mM stock solution in sterile cell culture medium to create an intermediate stock. For example, dilute 1 µL of 1 mM stock into 99 µL of medium to get a 10 µM intermediate solution.
-
Final Dilution: Add 10 µL of the 10 µM intermediate solution to a well containing 990 µL of medium to achieve a final volume of 1 mL and a final Paclitaxel concentration of 100 nM.
-
Calculate Final DMSO %:
-
The 10 µM intermediate solution contains 1% DMSO (from the initial 1:100 dilution).
-
Adding 10 µL of this to 990 µL of medium results in a final DMSO concentration of 0.1% (10 µL / 1000 µL * 1%).
-
-
Mix Gently: Gently mix the contents of the well by pipetting up and down or by gently swirling the plate.
-
Vehicle Control: Prepare a control well by adding 10 µL of a 1% DMSO/medium solution (without Paclitaxel) to 990 µL of medium. This will control for any effects of the solvent on the cells.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. Solubilization of Paclitaxel with Natural Compound Rubusoside toward Improving Oral Bioavailability in a Rodent Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Paclitaxel | Cell Signaling Technology [cellsignal.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. researchgate.net [researchgate.net]
- 8. Physical and chemical stability of paclitaxel infusions in different container types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. Formulation and pharmacokinetic evaluation of a paclitaxel nanosuspension for intravenous delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MTT Assays with Doxorubicin
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the MTT assay to evaluate the cytotoxicity of Doxorubicin.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the MTT assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity. In viable cells, mitochondrial reductase enzymes convert the yellow MTT tetrazolium salt into purple formazan crystals.[1] The quantity of these purple crystals, which are subsequently solubilized, is directly proportional to the number of metabolically active (living) cells.[1] This allows for the measurement of cell viability and proliferation.
Q2: What is the mechanism of action for Doxorubicin?
Doxorubicin is a widely used chemotherapeutic agent with a complex mechanism of action. Its primary anticancer effects include:
-
DNA Intercalation: Doxorubicin inserts itself between the base pairs of DNA, which untwists the helix and disrupts DNA replication and transcription.[2][3]
-
Topoisomerase II Inhibition: It traps the topoisomerase II enzyme after it has cut the DNA strands for replication, preventing the resealing of the DNA double helix.[2][4]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin is metabolized to an unstable semiquinone, which, in a cyclic reaction, produces ROS. These free radicals cause damage to DNA, proteins, and cellular membranes, ultimately triggering apoptotic pathways.[3][5]
Q3: Why am I seeing high background absorbance in my control wells (media only)?
High background in media-only wells can be caused by several factors:
-
Contamination: Bacterial or yeast contamination in the culture medium can reduce the MTT reagent and produce a false positive signal.[6]
-
Medium Components: Certain components in the culture medium, such as phenol red or ascorbic acid, can interfere with the assay and lead to high background readings.[6][7]
-
Light Exposure: Excessive exposure of the MTT reagent to light can cause it to degrade and result in a higher background signal.[6]
Q4: Can Doxorubicin's color interfere with the MTT assay readings?
Yes. Doxorubicin has a strong red coloration and its absorbance spectrum can overlap with that of the purple formazan product (typically measured between 500-600 nm).[7][8] This interference can lead to inaccurate and misleading results, particularly at higher concentrations of Doxorubicin.[7][8] To mitigate this, it is recommended to remove the Doxorubicin-containing medium and wash the cells with PBS before adding the MTT reagent.[7][8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Absorbance Readings | 1. Low Cell Number: Insufficient number of cells were seeded per well. 2. Short Incubation Time: MTT incubation time was too short for visible formazan crystal formation. 3. Poor Cell Health: Cells are not proliferating due to improper culture conditions or insufficient recovery time after plating.[6] | 1. Optimize Seeding Density: Perform a cell titration experiment to find the linear range for your cell line. Increase the initial cell density. 2. Increase Incubation Time: Extend the MTT incubation period (e.g., from 2 to 4 hours) until purple precipitate is clearly visible under a microscope. 3. Verify Culture Conditions: Ensure optimal medium, temperature, CO2, and humidity. Allow cells adequate time (e.g., 24 hours) to adhere and recover after seeding.[1] |
| High Variability Between Replicates | 1. Inaccurate Pipetting: Inconsistent cell seeding or reagent addition across wells. 2. "Edge Effect": Wells on the outer edges of the 96-well plate are prone to evaporation and temperature fluctuations, leading to inconsistent cell growth.[9] 3. Cell Clumping: Uneven distribution of cells during seeding.[9] | 1. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Mix cell suspension thoroughly before each aspiration.[9] 2. Avoid Outer Wells: Fill the perimeter wells with sterile water or PBS and do not use them for experimental samples.[9] 3. Ensure Single-Cell Suspension: Gently pipette the cell suspension up and down before plating to break up clumps.[9] |
| Unexpectedly High Cell Viability at High Doxorubicin Concentrations | 1. Doxorubicin Interference: The red color of Doxorubicin is artificially increasing the absorbance reading.[7][8] 2. Drug Resistance: The cell line may have intrinsic or acquired resistance to Doxorubicin.[10] 3. Incorrect Drug Concentration: Errors in serial dilutions or drug preparation. | 1. Wash Out Drug: Before adding the MTT reagent, carefully aspirate the media containing Doxorubicin and wash the cells once with sterile PBS.[7] 2. Verify Cell Line Sensitivity: Check literature for expected IC50 values for your cell line. Consider using a known sensitive cell line as a positive control.[10] 3. Recalculate and Remake Dilutions: Double-check all calculations for serial dilutions and prepare fresh drug stocks. |
| No Purple Color Formation | 1. Cell Death: The treatment may be highly cytotoxic, resulting in no viable cells to reduce the MTT. 2. Inactive MTT Reagent: The MTT reagent may have been compromised by improper storage or contamination. | 1. Check Under Microscope: Before adding MTT, visually inspect the wells to confirm the presence or absence of cells. 2. Use Fresh Reagent: Prepare fresh MTT solution. A valid reagent should be a clear yellow solution.[6] |
Data Presentation
Table 1: Example IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. IC50 values for Doxorubicin can vary significantly between different cell lines due to factors like drug resistance mechanisms.[10]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Citation |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 | 24 h | [10] |
| HeLa | Cervical Cancer | 2.92 ± 0.57 | 24 h | [10] |
| A549 | Lung Cancer | > 20 | 24 h | [10] |
| HepG2 | Liver Cancer | 12.18 ± 1.89 | 24 h | [10] |
| PC3 | Prostate Cancer | 8.00 | 48 h | [11] |
| SK-OV-3 | Ovarian Cancer | 0.52 ± 0.26 | Not Specified | [12] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, incubation time, assay method) and should be determined empirically for your specific system.[10]
Experimental Protocols
Detailed Protocol: Determining Doxorubicin IC50 using MTT Assay
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
Materials:
-
Cell line of interest
-
Complete culture medium
-
Doxorubicin hydrochloride
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% N,N-dimethylformamide)[13]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Drug Treatment:
-
Prepare a stock solution of Doxorubicin.
-
Perform serial dilutions of Doxorubicin in serum-free medium to achieve a range of final concentrations (e.g., 0.05 to 5 µM).[11]
-
Carefully remove the medium from the wells.
-
Add 100 µL of the various Doxorubicin dilutions to the respective wells. Include "vehicle control" wells (medium with Doxorubicin solvent) and "untreated control" wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Assay:
-
After incubation, carefully aspirate the Doxorubicin-containing medium from all wells.
-
Gently wash each well with 100 µL of sterile PBS. Aspirate the PBS.[7][8]
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10-25 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[1][13]
-
Incubate the plate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible.[1]
-
-
Solubilization and Reading:
-
Aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[14]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance on a microplate reader at a wavelength of 570 nm.[13] Use a reference wavelength of >650 nm if available.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank (media only) wells from all other readings.
-
Calculate the percentage of cell viability for each Doxorubicin concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the logarithm of the Doxorubicin concentration and use a non-linear regression (sigmoidal dose-response) to determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for an MTT assay to determine Doxorubicin cytotoxicity.
Caption: Doxorubicin's primary mechanisms of action leading to cancer cell apoptosis.
References
- 1. galaxy.ai [galaxy.ai]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ClinPGx [clinpgx.org]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. pubcompare.ai [pubcompare.ai]
- 14. In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of [Compound Name] in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the degradation of Torin 1 in solution, ensuring the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Torin 1 and what is its mechanism of action?
Torin 1 is a highly potent and selective ATP-competitive inhibitor of the mTOR (mammalian Target of Rapamycin) kinase.[1][2][3] It effectively inhibits both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), which are crucial regulators of cell growth, proliferation, metabolism, and survival.[1][3] Unlike allosteric inhibitors like rapamycin, which only partially inhibit mTORC1, Torin 1 blocks the kinase activity of both complexes, making it a more comprehensive tool for studying mTOR signaling.[3][4][5]
Q2: What is the best solvent for dissolving Torin 1?
The recommended solvent for preparing stock solutions of Torin 1 is high-purity, anhydrous dimethyl sulfoxide (DMSO).[1][6] Torin 1 is soluble in DMSO at concentrations typically ranging from 2 to 4 mg/mL.[1][6] It is sparingly soluble in other solvents like ethanol and is considered insoluble in water.[6][7] For in vivo studies, specific formulations using solvents such as N-methyl-2-pyrrolidone (NMP), PEG300, PEG400, and Tween-80 have been described.[7][8][9][10]
Q3: How should I prepare a stock solution of Torin 1?
To prepare a stock solution, reconstitute the lyophilized powder in anhydrous DMSO.[1] It may be necessary to gently warm the solution to 37°C and/or vortex to ensure the compound dissolves completely.[1][2][11] Always use fresh, high-quality DMSO, as moisture can reduce the solubility of Torin 1.[6]
Q4: What are the recommended storage conditions for Torin 1?
Proper storage is critical to prevent the degradation of Torin 1:
-
Lyophilized Powder: Store at -20°C, desiccated. In this form, it is stable for at least two to three years.[6][7][10]
-
Stock Solutions in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6] Stored this way, the solution should be used within one to three months to prevent loss of potency.[1] Some suppliers recommend storage at -80°C for up to a year.[6][10]
-
Aqueous/Working Solutions: It is strongly recommended to prepare aqueous working solutions fresh on the day of use.[12] Storing aqueous solutions for more than one day is not advised due to the risk of degradation and precipitation.[7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Compound Activity in Experiments | 1. Degradation of Stock Solution: The stock solution may have been stored improperly (e.g., at 4°C, repeated freeze-thaw cycles).2. Degradation of Working Solution: The aqueous working solution was not prepared fresh.3. Precipitation: The compound may have precipitated out of the working solution, especially at high concentrations or in aqueous buffers. | 1. Prepare a fresh stock solution from lyophilized powder. Always aliquot stock solutions and avoid more than 1-2 freeze-thaw cycles.[1]2. Always prepare working solutions from the stock solution immediately before use.[12]3. Ensure the final concentration in your assay does not exceed the solubility limit. If you observe any precipitate, gently warm and vortex the solution before use.[11] |
| Difficulty Dissolving Torin 1 Powder | 1. Inappropriate Solvent: Using solvents other than DMSO for the initial stock.2. Low-Quality or "Wet" DMSO: DMSO readily absorbs moisture, which can decrease the solubility of Torin 1.[6]3. Insufficient Mixing: The compound may require more energy to fully dissolve. | 1. Use high-purity, anhydrous DMSO for preparing stock solutions.[6]2. Use a fresh, unopened bottle of anhydrous DMSO.3. Gently warm the solution to 37°C and vortex thoroughly.[1] An ultrasonic bath can also be used to aid dissolution.[2][11] |
| Inconsistent Experimental Results | 1. Inaccurate Concentration: This can result from incomplete dissolution or degradation over time.2. Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution can lead to degradation and concentration changes due to solvent evaporation. | 1. Ensure the compound is fully dissolved when preparing the stock solution. Use the solution within the recommended timeframe (1-3 months when stored at -20°C).[1]2. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[1] |
Data Presentation
While specific public data on the degradation kinetics of Torin 1 is limited, the following table illustrates how stability data might be presented. This is an exemplary table for instructional purposes.
Table 1: Exemplary Stability of Torin 1 in DMSO (10 mM) at Various Temperatures
| Storage Temperature | Purity after 1 Month (%) | Purity after 3 Months (%) | Purity after 6 Months (%) |
| 4°C | 90% | 75% | <60% |
| -20°C | >98% | >95% | 90% |
| -80°C | >99% | >98% | >97% |
| Note: This table is for illustrative purposes only and does not represent actual experimental data. |
Experimental Protocols
Protocol: Preparation of Torin 1 Stock and Working Solutions
Objective: To prepare a stable, concentrated stock solution of Torin 1 in DMSO and a subsequent aqueous working solution for cell-based assays.
Materials:
-
Torin 1 (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), high purity
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)
Procedure:
-
Acclimatization: Allow the vial of lyophilized Torin 1 to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Stock Solution Preparation (e.g., 10 mM):
-
Torin 1 has a molecular weight of 607.62 g/mol .[1] To prepare a 10 mM stock solution from 5 mg of powder, you would add 823 µL of DMSO.
-
Carefully add the calculated volume of anhydrous DMSO to the vial of Torin 1.
-
Vortex the vial for 1-2 minutes to facilitate dissolution. If the compound is not fully dissolved, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
Working Solution Preparation:
-
On the day of the experiment, retrieve one aliquot of the frozen stock solution and thaw it at room temperature.
-
Dilute the stock solution to the final desired concentration using pre-warmed cell culture medium or the appropriate aqueous buffer. For example, to make a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
-
Mix thoroughly by gentle pipetting or vortexing.
-
Use the working solution immediately. Do not store aqueous dilutions.[7]
-
Visualizations
Below are diagrams illustrating the mTOR signaling pathway and a recommended workflow for handling Torin 1 to minimize degradation.
Caption: Torin 1 inhibits both mTORC1 and mTORC2 complexes.
Caption: Recommended workflow for Torin 1 solution handling.
References
- 1. Torin 1 | Cell Signaling Technology [cellsignal.com]
- 2. Torin 1 | CAS:1222998-36-8 | MTOR inhibitor,potent and selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. invivogen.com [invivogen.com]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. selleckchem.com [selleckchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. Torin 1 | mTOR Inhibitor | Hello Bio [hellobio.com]
Reducing background noise in [Specific Assay] with [Compound Name]
Topic: Reducing Background Noise in ELISA with SignalGuard™
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Enzyme-Linked Immunosorbent Assays (ELISAs) using our proprietary blocking agent, SignalGuard™.
Frequently Asked Questions (FAQs)
Q1: What is considered "high background" in an ELISA, and why is it a problem?
High background in an ELISA refers to an excessive or unexpectedly high color development or optical density (OD) reading in the negative control wells, where no analyte is present.[1][2] This phenomenon is problematic because it increases the "noise" of the assay, which can mask the true "signal" from the target analyte. The resulting low signal-to-noise ratio reduces the sensitivity and accuracy of the assay, potentially leading to false-positive results and unreliable data.[1][3]
Q2: What are the most common causes of high background noise?
High background can stem from several factors during the assay setup and execution. The primary causes include:
-
Insufficient Blocking: Unoccupied sites on the microplate well surface can non-specifically bind the detection antibodies, leading to a false signal.[4]
-
Inadequate Washing: Failure to completely remove unbound antibodies and other reagents between steps is a major contributor to background noise.[1][2]
-
Excessive Antibody Concentration: Using a concentration of the primary or secondary antibody that is too high can increase non-specific binding.[5]
-
Cross-Reactivity: The secondary antibody may be binding non-specifically to other proteins on the plate.[1][6]
-
Reagent Contamination: Contaminated buffers, reagents, or plates can introduce substances that interfere with the assay.[2][6]
-
Improper Incubation: Incubation times or temperatures that are too long or too high can promote non-specific interactions.[2][5]
Q3: What is SignalGuard™, and how does it reduce background noise?
SignalGuard™ is a synthetic, non-protein-based blocking agent designed to minimize non-specific binding in immunoassays. Unlike traditional protein blockers like Bovine Serum Albumin (BSA) or casein, which can sometimes cross-react with antibodies, SignalGuard™ forms a uniform, inert, and hydrophilic layer on the polystyrene surface of the microplate. This stable layer effectively prevents detection antibodies and other assay components from binding to unoccupied spaces, thereby reducing background noise and improving the overall signal-to-noise ratio.
Troubleshooting Guide for High Background with SignalGuard™
Q4: I used SignalGuard™ as my blocking agent but still have high background. What should I investigate first?
Even with an effective blocking agent, other procedural factors can cause high background. Follow this troubleshooting workflow:
Q5: My background is low, but my specific signal is also weaker than expected. What could be the cause?
A decrease in specific signal alongside low background may indicate "over-blocking." This can happen if the blocking agent partially masks the capture antibody.
-
Solution 1: Optimize Incubation Time: Try reducing the blocking incubation time with SignalGuard™ from 2 hours to 1 hour.
-
Solution 2: Adjust Concentration: While SignalGuard™ is optimized for a 1X concentration, you can perform a dilution experiment (e.g., 0.5X, 0.75X) to find the ideal balance for your specific assay.
-
Solution 3: Check Other Reagents: Ensure your antibodies have not degraded and that your substrate is fresh and active.[4]
Data Presentation
The following table summarizes data from an internal validation study comparing the performance of SignalGuard™ against a standard 1% BSA blocking solution in a sandwich ELISA for Human IL-6.
| Blocking Agent | Analyte Conc. | Mean Signal (OD) | Mean Background (OD) | Signal-to-Noise (S/N) Ratio |
| 1% BSA | 0 pg/mL | 0.215 | 0.215 | 1.0 |
| 100 pg/mL | 1.855 | 8.6 | ||
| SignalGuard™ (1X) | 0 pg/mL | 0.048 | 0.048 | 1.0 |
| 100 pg/mL | 1.912 | 39.8 |
S/N Ratio calculated as (Mean Signal) / (Mean Background)
The data clearly indicates that SignalGuard™ significantly reduces background noise, leading to a more than 4-fold improvement in the signal-to-noise ratio compared to BSA.
Experimental Protocols
Protocol 1: Standard Sandwich ELISA Protocol using SignalGuard™
-
Coating: Coat a 96-well high-binding microplate with 100 µL/well of capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).[1]
-
Blocking: Add 200 µL/well of 1X SignalGuard™ solution. Incubate for 1-2 hours at room temperature.
-
Washing: Aspirate the blocking solution and wash the plate 3 times as described in step 2.
-
Sample Incubation: Add 100 µL of standards and samples to appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 2 (4-5 times).
-
Detection Antibody: Add 100 µL of biotinylated detection antibody diluted in an appropriate assay diluent. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as described in step 2 (4-5 times).
-
Enzyme Conjugate: Add 100 µL of Streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as described in step 2 (5-6 times).
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-20 minutes in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
Read Plate: Measure the optical density at 450 nm within 30 minutes of stopping the reaction.
Mechanism & Workflow Diagrams
References
- 1. arp1.com [arp1.com]
- 2. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 3. Antifouling Surface Layers for Improved Signal-to-Noise of Particle-Based Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 5. sinobiological.com [sinobiological.com]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
Technical Support Center: Cisplatin Stability in Different Buffer Conditions
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability of Cisplatin in various aqueous solutions. Below you will find frequently asked questions, a troubleshooting guide for common experimental issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for dissolving and storing Cisplatin?
A1: The most recommended solvent for Cisplatin is a 0.9% sodium chloride solution. The presence of chloride ions is crucial for stability, as it suppresses the hydrolysis of Cisplatin into its less active and more toxic aquated species.[1][2][3] The optimal pH for Cisplatin solutions is in the acidic range, ideally between 3.5 and 5.5.[3][4][5]
Q2: Can I use Phosphate Buffered Saline (PBS) to dissolve Cisplatin?
A2: It is generally not recommended to use PBS as a solvent for Cisplatin. The alkaline environment of PBS can accelerate the hydrolysis of Cisplatin, leading to its degradation.[6] For cell culture experiments, it is advisable to prepare a concentrated stock solution in 0.9% NaCl and then dilute it into the culture medium immediately before use.
Q3: Is it acceptable to dissolve Cisplatin in DMSO?
A3: No, you should never dissolve Cisplatin in Dimethyl Sulfoxide (DMSO).[6] DMSO reacts with Cisplatin, forming various complexes and inactivating the compound.[6][7][8]
Q4: How does temperature affect the stability of Cisplatin solutions?
A4: Room temperature (15-25°C) is generally recommended for storing Cisplatin solutions to avoid precipitation, which can occur at refrigerated temperatures (2-8°C).[4][5][6] However, some studies have shown that for solutions with a concentration of 0.1 mg/mL, storage in a refrigerator resulted in less degradation compared to room temperature over a 7-day period.[4] It is crucial to note that refrigeration of concentrations above 0.6 mg/mL can lead to precipitation.[1][2]
Q5: How sensitive is Cisplatin to light?
A5: Cisplatin is sensitive to light, and exposure can lead to degradation.[4][9][10] Specifically, short-wavelength visible light (350-490 nm) can significantly increase the rate of decomposition.[3][4][9] Therefore, it is essential to protect Cisplatin solutions from light by using amber vials or by wrapping the containers in aluminum foil.[9][11]
Q6: What are the primary degradation products of Cisplatin in aqueous solutions?
A6: The primary degradation of Cisplatin in aqueous solutions is through hydrolysis, where the chloride ligands are replaced by water molecules to form mono- and diaquated species.[12][13][14] These aquated forms are more reactive and can bind to DNA. Another identified degradation product, particularly in the presence of light, is trichloroammineplatinate(II) (TCAP).[9][15]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the Cisplatin solution. | 1. The concentration is too high for the storage temperature (e.g., >0.6 mg/mL at 2-8°C).[1][2] 2. The solution was refrigerated.[4][5] | 1. Prepare solutions at a concentration of ≤0.5 mg/mL if refrigeration is necessary.[6] 2. Store solutions at room temperature (15-25°C).[3][4] If a precipitate has formed due to low temperatures, it may be redissolved by warming the solution to 35-40°C.[16] |
| Loss of compound activity in a cell-based assay. | 1. The Cisplatin solution was prepared in an inappropriate buffer (e.g., PBS, DMSO).[6][7] 2. The solution was not protected from light.[9][11] 3. The solution was stored for an extended period under suboptimal conditions. | 1. Always prepare stock solutions in 0.9% NaCl.[2][3] 2. Protect solutions from light at all times using amber vials or foil.[9][11] 3. Prepare fresh solutions for each experiment or use within the recommended stability period (see table below). |
| Inconsistent experimental results. | 1. Incomplete dissolution of Cisplatin powder. 2. Use of solutions with degraded Cisplatin. 3. Interaction with incompatible materials. | 1. Allow sufficient time for complete dissolution in 0.9% NaCl, which can be a slow process.[8] 2. Adhere to proper storage conditions (0.9% NaCl, acidic pH, room temperature, light protection). 3. Avoid using equipment containing aluminum, as it can react with Cisplatin to form a black precipitate.[2][17] |
Cisplatin Stability Data Summary
The following table summarizes the stability of Cisplatin under various conditions based on published data.
| Concentration | Buffer/Solvent | Temperature | Light Conditions | Container | Stability Results |
| 1 mg/mL (undiluted) | - | 21.7 ± 1.3°C | Protected from light | Glass vial | ~92.09% remaining after 30 days[4] |
| 0.1 mg/mL | 0.9% NaCl | 21.7 ± 1.3°C | Protected from light | Polyethylene bag | ~93.90% remaining after 30 days[4] |
| 0.5 mg/mL & 0.9 mg/mL | 0.9% NaCl | 22°C & 35°C | Not specified | Ethylene-vinyl acetate pump | Stable for 28 days[4] |
| 0.1 mg/mL | 0.9% NaCl | Room Temperature | Protected from light | Not specified | 84.5% remaining after 7 days[4] |
| 0.1 mg/mL | 0.9% NaCl | Refrigerator | Protected from light | Not specified | 97.4% remaining after 7 days[4] |
| 1 mg/mL | 0.9% NaCl (pH 4.3) | 22-25°C | Dark | Various | ~0.04% degradation per week[9] |
| 1 mg/mL | 0.9% NaCl (pH 6.3) | 22-25°C | Dark | Various | ~0.21% degradation per week[9] |
| 50, 100, 250 µg/mL | 0.9% NaCl | Room Temperature | Exposed to fluorescent light | Not specified | Significant degradation over 120 hours[11] |
| 50, 100, 250 µg/mL | 0.9% NaCl | Room Temperature | Protected with brown or yellow shading cover | Not specified | Stable for up to 120 hours[11] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of Cisplatin Stock Solution
This protocol details the recommended procedure for preparing a stable stock solution of Cisplatin.
-
Materials :
-
Cisplatin powder
-
0.9% Sodium Chloride for Injection, USP
-
Sterile amber glass vials
-
Sterile syringes and needles
-
Analytical balance
-
-
Procedure :
-
Under aseptic conditions (e.g., in a laminar flow hood), accurately weigh the desired amount of Cisplatin powder.
-
Transfer the powder to a sterile amber glass vial.
-
Add the required volume of 0.9% NaCl solution to achieve the desired concentration (e.g., 1 mg/mL).
-
Gently agitate the vial until the Cisplatin is completely dissolved. This may take a significant amount of time.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Store the solution at room temperature (15-25°C), protected from light.
-
Cisplatin Activation and DNA Binding Pathway
The following diagram illustrates the intracellular activation of Cisplatin through hydrolysis and its subsequent binding to DNA, which is the primary mechanism of its anticancer activity.[12][13][18]
Experimental Workflow for Cisplatin Stability Testing
This diagram outlines a typical workflow for assessing the stability of Cisplatin in a given buffer condition using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Stability Assessment of Cisplatin using HPLC
This protocol provides a general method for determining the chemical stability of Cisplatin in an aqueous solution.
-
Preparation of Solutions :
-
Prepare a stock solution of Cisplatin in 0.9% NaCl as described in Protocol 1.
-
Dilute the stock solution to the desired final concentration in the test buffer(s).
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Storage Conditions :
-
Aliquot the test solutions into appropriate containers (e.g., amber glass vials).
-
Store the samples under the desired experimental conditions (e.g., specific temperature and light exposure).
-
-
Sample Analysis :
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each test solution.
-
Analyze the samples using a validated stability-indicating HPLC method with UV detection.[4][19][20] A common method involves a C18 column with a suitable mobile phase.
-
Physical stability should also be assessed by visual inspection for any changes in color, clarity, or the presence of particulate matter.[4][19]
-
-
Data Analysis :
-
Calculate the concentration of Cisplatin remaining in each sample at each time point by comparing the peak area to a standard curve.
-
Express the stability as the percentage of the initial concentration remaining over time. A common threshold for stability is retaining ≥90% of the initial concentration.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% [termedia.pl]
- 4. The physical and chemical stability of cisplatin (Teva) in concentrate and diluted in sodium chloride 0.9% - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ashp.org [publications.ashp.org]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of cisplatin degradation as affected by pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decomposition of cisplatin in aqueous solutions containing chlorides by ultrasonic energy and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of different shielding conditions on the stability of Cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of chemical structure and mechanism of hydrolysis on pharmacological activity and toxicological profile of approved platinum drugs [pharmacia.pensoft.net]
- 13. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hydrolysis of cis- and transplatin: structure and reactivity of the aqua complexes in a solvent free environment - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01182B [pubs.rsc.org]
- 15. Characterization of cisplatin degradation as affected by pH and light. | Semantic Scholar [semanticscholar.org]
- 16. US4322391A - Process for the preparation of microcrystalline cisplatin - Google Patents [patents.google.com]
- 17. medsafe.govt.nz [medsafe.govt.nz]
- 18. researchgate.net [researchgate.net]
- 19. Physicochemical stability of Cisplatin Accord in punctured original vials, syringes and after dilution with 0.9% sodium chloride solution - GaBIJ [gabi-journal.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Improving the In Vivo Efficacy of [Compound Name]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the in vivo efficacy of [Compound Name].
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo experiments with [Compound Name].
Issue 1: [Compound Name] shows lower than expected or no efficacy in vivo, despite promising in vitro data.
Possible Causes and Solutions:
-
Poor Pharmacokinetics (PK): The compound may not be reaching the target tissue at a sufficient concentration or for a long enough duration.
-
Troubleshooting Steps:
-
Conduct a full pharmacokinetic study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2]
-
Analyze plasma and target tissue concentrations of [Compound Name] over time. A significant discrepancy between plasma and tissue levels could indicate poor tissue penetration.[3]
-
If the compound is rapidly metabolized or cleared, consider formulation strategies to improve its stability and bioavailability.[4]
-
Evaluate alternative routes of administration (e.g., intravenous, intraperitoneal, subcutaneous) to bypass issues with oral absorption.
-
-
-
Inadequate Target Engagement: The compound may not be binding to its intended molecular target in vivo.
-
Troubleshooting Steps:
-
Perform a pharmacodynamic (PD) study to measure the direct effect of [Compound Name] on its target. This could involve analyzing downstream biomarkers in the target tissue.
-
Confirm that the dosing regimen is sufficient to achieve the necessary level of target engagement. This may require dose-escalation studies.
-
Re-evaluate the in vitro to in vivo correlation of target binding. Factors present in the in vivo environment, such as plasma protein binding, can reduce the free concentration of the compound available to bind to its target.
-
-
-
Suboptimal Animal Model: The chosen animal model may not accurately recapitulate the human disease state.
-
Troubleshooting Steps:
-
Thoroughly review the literature to ensure the selected animal model is appropriate for the therapeutic indication.[5]
-
Consider using patient-derived xenograft (PDX) models, which may better reflect the heterogeneity of human tumors.[3][6]
-
If a transgenic model is being used, verify the expression and function of the human target protein in the relevant tissues.
-
-
Issue 2: [Compound Name] exhibits unexpected toxicity or adverse effects in vivo.
Possible Causes and Solutions:
-
Off-Target Effects: The compound may be interacting with unintended molecular targets, leading to toxicity.
-
Troubleshooting Steps:
-
Conduct a broad in vitro safety pharmacology screen to identify potential off-target interactions.
-
Perform a comprehensive in vivo toxicology study, including histopathological analysis of major organs, to identify target organs of toxicity.[5][7]
-
If specific off-target activities are identified, medicinal chemistry efforts may be needed to modify the compound and improve its selectivity.
-
-
-
Metabolite-Induced Toxicity: A metabolite of [Compound Name] may be responsible for the observed toxicity.
-
Troubleshooting Steps:
-
Identify the major metabolites of [Compound Name] in plasma and tissues.
-
Synthesize and test the identified metabolites for toxicity in in vitro and in vivo assays.
-
If a toxic metabolite is identified, consider strategies to alter the compound's metabolism, for example, by blocking the metabolic pathway responsible for its formation.
-
-
-
Formulation-Related Toxicity: The vehicle or excipients used to formulate [Compound Name] may be causing the adverse effects.
-
Troubleshooting Steps:
-
Administer the vehicle alone to a control group of animals to assess its toxicity.
-
Test alternative, well-tolerated formulations for [Compound Name].
-
Ensure the formulation is sterile and free of endotoxins, especially for parenteral routes of administration.
-
-
Issue 3: Inconsistent or irreproducible results are observed across in vivo efficacy studies.
Possible Causes and Solutions:
-
Poor Experimental Design and Conduct: Lack of rigor in the study design can lead to variability and biased results.
-
Troubleshooting Steps:
-
Randomization and Blinding: Ensure animals are randomly assigned to treatment groups and that investigators are blinded to the treatment allocation during the study and data analysis.
-
Control Groups: Always include appropriate control groups, such as a vehicle control and a positive control (a compound with known efficacy).
-
Sample Size: Use a sufficient number of animals per group to achieve adequate statistical power. Power calculations should be performed based on the expected effect size and variability.[8]
-
-
-
Biological Variability: Inherent biological differences between animals can contribute to variable responses.
-
Troubleshooting Steps:
-
Use animals of the same age, sex, and genetic background.
-
Ensure that all animals are housed under the same environmental conditions (e.g., temperature, light-dark cycle, diet).
-
Monitor the health of the animals throughout the study, as underlying health issues can impact the results.
-
-
-
Technical Variability: Inconsistencies in experimental procedures can introduce errors.
-
Troubleshooting Steps:
-
Standardize all experimental procedures, including drug administration, tumor implantation (if applicable), and data collection methods.
-
Ensure that all equipment is properly calibrated and maintained.
-
Provide thorough training to all personnel involved in the study to ensure consistency in technique.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate starting dose for my in vivo efficacy study?
A1: The starting dose for an in vivo efficacy study is typically determined based on a combination of in vitro potency data and in vivo tolerability studies. A common approach is to first conduct a maximum tolerated dose (MTD) study to identify the highest dose that can be administered without causing severe toxicity.[9] The doses for the efficacy study are then selected to be at and below the MTD. It is also important to consider the pharmacokinetic profile of the compound to ensure that the selected doses will result in plasma and tissue concentrations that are above the in vitro IC50 or EC50 for a sustained period.
Q2: What are the key parameters to measure in a pharmacokinetic (PK) study?
A2: A standard PK study in rodents will measure the following parameters in plasma after administration of the compound:
-
Cmax: The maximum observed concentration.
-
Tmax: The time at which Cmax is reached.
-
AUC (Area Under the Curve): A measure of the total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Q3: What are the best practices for a tumor xenograft study in mice?
A3: For a robust tumor xenograft study, consider the following:
-
Cell Line Selection: Use a well-characterized human cancer cell line that is known to form tumors in immunocompromised mice.
-
Implantation Site: The subcutaneous flank is a common and easily accessible site for tumor implantation.[10][11]
-
Cell Number and Volume: Inject a sufficient number of cells (typically 1 x 10^6 to 10 x 10^6) in a small volume (e.g., 100-200 µL) to ensure consistent tumor take rates.
-
Matrigel: Co-injection of cells with Matrigel can improve tumor engraftment and growth.[11]
-
Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Ethical Endpoints: Define clear ethical endpoints for the study, such as a maximum tumor volume or signs of animal distress, at which point the animals will be euthanized.
Q4: How can I assess the toxicity of [Compound Name] in a preliminary in vivo study?
A4: A short-term (e.g., 14 or 28-day) repeat-dose toxicology study in rodents is a good way to get an initial assessment of the compound's safety profile.[7] Key parameters to monitor include:
-
Clinical Observations: Daily monitoring for any signs of illness or distress.
-
Body Weight: Measure body weight at least weekly. Significant weight loss can be a sign of toxicity.
-
Food and Water Consumption: Monitor for any changes in food and water intake.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for analysis of red and white blood cell counts, as well as markers of liver and kidney function.[7]
-
Gross Necropsy and Histopathology: Perform a visual examination of all major organs at necropsy and collect tissues for microscopic examination by a pathologist.[5]
Data Presentation
Table 1: Example Pharmacokinetic Parameters of [Compound Name] in Mice
| Parameter | Route of Administration | Dose (mg/kg) | Value |
| Cmax | Intravenous (IV) | 1 | 2500 ng/mL |
| Oral (PO) | 10 | 850 ng/mL | |
| Tmax | Intravenous (IV) | 1 | 0.08 h |
| Oral (PO) | 10 | 0.5 h | |
| AUC (0-last) | Intravenous (IV) | 1 | 3500 hng/mL |
| Oral (PO) | 10 | 4200 hng/mL | |
| t1/2 | Intravenous (IV) | 1 | 2.5 h |
| Oral (PO) | 10 | 3.1 h | |
| Bioavailability | Oral (PO) | 10 | 30% |
This is example data and should be replaced with actual experimental results for [Compound Name].
Table 2: Example Tumor Growth Inhibition by [Compound Name] in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 250 | - |
| [Compound Name] | 10 | 900 ± 180 | 40 |
| [Compound Name] | 30 | 450 ± 120 | 70 |
| Positive Control | 20 | 300 ± 90 | 80 |
This is example data and should be replaced with actual experimental results for [Compound Name]. Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Subcutaneous Tumor Xenograft Efficacy Study in Mice
-
Cell Culture: Culture human cancer cells in the recommended medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest the cells using trypsin-EDTA, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS at a concentration of 5 x 10^7 cells/mL.
-
Animal Acclimation: Acclimate female athymic nude mice (6-8 weeks old) to the animal facility for at least one week before the start of the experiment.
-
Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Treatment Administration: Prepare [Compound Name] in the appropriate vehicle and administer it to the mice according to the planned dosing schedule (e.g., once daily by oral gavage). The vehicle control group should receive the vehicle alone.
-
Tumor Measurement: Measure the tumor length and width with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width^2) / 2.
-
Body Weight and Clinical Observations: Record the body weight of each mouse at the time of tumor measurement and monitor for any clinical signs of toxicity.
-
Study Termination: At the end of the study (e.g., after 21 days of treatment), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Pharmacokinetic Study of [Compound Name] in Mice
-
Animal Preparation: Use male C57BL/6 mice (8-10 weeks old). For intravenous (IV) administration, a catheter may be surgically implanted in the jugular vein one day before the study.
-
Compound Administration:
-
IV Administration: Administer [Compound Name] as a single bolus injection via the jugular vein catheter or tail vein.
-
Oral (PO) Administration: Administer [Compound Name] by oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approximately 25-50 µL) from a consistent site (e.g., saphenous vein) at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma samples for the concentration of [Compound Name] using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2, etc.).
Protocol 3: Acute Toxicology Study of [Compound Name] in Rats
-
Animal Selection: Use young adult Sprague-Dawley rats (8-12 weeks old), with an equal number of males and females per group.
-
Dose Selection: Based on preliminary range-finding studies, select at least three dose levels of [Compound Name] (low, mid, and high) and a vehicle control group.
-
Administration: Administer [Compound Name] or vehicle once daily for 14 or 28 consecutive days via the intended clinical route of administration (e.g., oral gavage).
-
Clinical Observations: Perform detailed clinical observations at least twice daily for signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight and Food Consumption: Record the body weight of each animal prior to treatment and at least weekly thereafter. Measure food consumption weekly.
-
Clinical Pathology: At the end of the treatment period, collect blood from all animals for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Euthanize all animals and perform a full gross necropsy. Preserve all organs and tissues in formalin for histopathological examination by a veterinary pathologist.
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the MAPK/ERK signaling pathway, a critical pathway in cell proliferation and a common target for anti-cancer drugs.
Caption: The MAPK/ERK signaling cascade is initiated by growth factor binding.
Experimental Workflow Diagram
The following diagram outlines the general workflow for an in vivo efficacy study using a tumor xenograft model.
Caption: Workflow for a typical in vivo tumor xenograft efficacy study.
Logical Relationship Diagram
This diagram illustrates the logical relationship between key factors influencing the in vivo efficacy of a compound.
Caption: Key determinants of in vivo efficacy and therapeutic index.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 5. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]
- 6. Create graphs with DOT language | Plainion.GraphViz [plainionist.net]
- 7. A guide to ERK dynamics, part 1: mechanisms and models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. Development of anticancer drugs targeting the MAP kinase pathway | Semantic Scholar [semanticscholar.org]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: Troubleshooting Cell Viability Issues with [Compound Name] Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common cell viability issues encountered when treating cells with [Compound Name].
Frequently Asked Questions (FAQs)
Q1: My cell viability has unexpectedly and dramatically decreased after treatment with [Compound Name]. What are the possible causes?
A1: A significant drop in cell viability can be attributed to several factors:
-
High Compound Concentration: The concentration of [Compound Name] used may be too high, leading to acute toxicity.
-
Solvent Toxicity: The solvent used to dissolve [Compound Name] (e.g., DMSO, ethanol) might be at a cytotoxic concentration.[1]
-
Incorrect Cell Seeding Density: Too high or too low cell density can affect cell health and their response to the compound.[1]
-
Contamination: Bacterial, fungal, or mycoplasma contamination can compromise cell health and exacerbate the compound's toxic effects.[]
-
Sub-optimal Culture Conditions: Issues with media, serum quality, temperature, or CO2 levels can stress cells and increase their sensitivity to treatment.[][3]
Q2: I am observing a decrease in metabolic activity (e.g., in an MTT or XTT assay), but I don't see a corresponding increase in cell death using a dye exclusion method like Trypan Blue. Why is this happening?
A2: This discrepancy can occur because [Compound Name] may have cytostatic rather than cytotoxic effects.[4] Metabolic assays like MTT and XTT measure the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6] A reduction in metabolic activity can indicate:
-
Inhibition of Cell Proliferation: The compound may be halting cell division without directly killing the cells.
-
Metabolic Impairment: The compound could be interfering with mitochondrial function or other metabolic pathways, reducing the cell's ability to metabolize the assay reagent without causing membrane leakage.[7]
-
Induction of Senescence: Some compounds can cause cells to enter a senescent state where they are metabolically active but no longer divide.
Q3: The results of my cell viability assay are highly variable between replicate wells. What can I do to improve consistency?
A3: High variability can be minimized by addressing the following:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use proper pipetting techniques to distribute cells evenly.[8][9]
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.
-
Incomplete Compound Solubilization: Ensure [Compound Name] is fully dissolved in the solvent and then thoroughly mixed into the culture medium before adding it to the cells.
-
Pipetting Errors: Use calibrated pipettes and be consistent with your technique.
-
Bubbles in Wells: Bubbles can interfere with absorbance readings in colorimetric assays.[8] Be careful not to introduce bubbles when adding reagents.
Q4: Can [Compound Name] interfere with the cell viability assay itself?
A4: Yes, some compounds can interfere with assay reagents. For example:
-
Colorimetric Assays (MTT, XTT): If [Compound Name] is colored, it can interfere with absorbance readings. A compound-only control (without cells) should be included to measure its intrinsic absorbance.
-
Reducing/Oxidizing Agents: Compounds with reducing or oxidizing properties can directly react with the tetrazolium salts (MTT, XTT) or resazurin, leading to false positive or false negative results.
-
Fluorescent Assays: If [Compound Name] is fluorescent, it can interfere with assays that use fluorescent readouts.
Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity
This guide helps you troubleshoot scenarios where [Compound Name] treatment results in a much higher level of cell death than anticipated.
| Observation | Possible Cause | Recommended Action |
| Massive cell death across all concentrations | Compound concentration is too high. | Perform a dose-response experiment with a wider range of concentrations, including much lower doses. |
| Solvent toxicity. | Run a solvent control with the highest concentration of the solvent used in the experiment. Ensure the final solvent concentration is non-toxic (typically <0.5% for DMSO).[1] | |
| Contamination of cell culture. | Inspect cells for signs of contamination (e.g., cloudy media, changes in pH). Perform a mycoplasma test.[] | |
| High cell death only at specific concentrations | Compound has a narrow therapeutic window. | This may be the true biological effect. Confirm the result by repeating the experiment and using an alternative viability assay. |
| Compound precipitation at higher concentrations. | Visually inspect the culture medium for any precipitate after adding the compound. If precipitation occurs, consider using a different solvent or a lower stock concentration. | |
| Inconsistent results between experiments | Variability in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are in the exponential growth phase at the time of treatment. |
| Inconsistent incubation times. | Standardize the duration of compound exposure across all experiments. |
Guide 2: Discrepancy Between Metabolic and Dye Exclusion Assays
This guide addresses situations where metabolic assays (MTT, XTT) show a decrease in viability, but dye exclusion assays (Trypan Blue) do not show a significant increase in cell death.
| Observation | Possible Cause | Recommended Action |
| Reduced signal in metabolic assay, but low percentage of Trypan Blue positive cells | Compound is cytostatic, not cytotoxic. | Perform a cell proliferation assay (e.g., cell counting over several days, BrdU incorporation) to confirm inhibition of cell division. |
| Compound interferes with mitochondrial respiration. | Use a viability assay that is not dependent on mitochondrial function, such as a CellTiter-Glo® Luminescent Cell Viability Assay which measures ATP levels, or a dye exclusion assay.[10] | |
| Assay incubation time is too short to observe cell death. | Increase the duration of compound exposure and perform a time-course experiment to determine the onset of cell death. | |
| Signal in metabolic assay decreases over time, while cell number remains constant | Induction of a non-proliferative, viable state (e.g., senescence). | Stain for senescence markers such as senescence-associated β-galactosidase. |
Experimental Protocols
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[5][11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate with cultured cells
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.
-
Treat cells with various concentrations of [Compound Name] and appropriate controls (e.g., vehicle control, untreated control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[11]
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[11]
XTT Cell Viability Assay Protocol
The XTT assay is another colorimetric method that measures cellular metabolic activity. Unlike MTT, the formazan product of XTT is soluble in water, thus avoiding a solubilization step.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well plate with cultured cells
-
Plate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with [Compound Name] and controls.
-
Incubate for the desired duration.
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time depends on the cell type and density.
-
Measure the absorbance at 450-500 nm. A reference wavelength of 630-690 nm is recommended.
Trypan Blue Exclusion Assay Protocol
This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[12]
Materials:
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
Microscope
Procedure:
-
Harvest cells and resuspend them in a single-cell suspension.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).
-
Incubate for 1-2 minutes at room temperature.
-
Load the mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Caption: General workflow for a cell viability assay following compound treatment.
Caption: A logical diagram for troubleshooting common cell viability assay issues.
References
- 1. researchgate.net [researchgate.net]
- 3. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 4. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Addressing Sources of Error in the Cell Viability Measurement Process | NIST [nist.gov]
Validation & Comparative
A Comparative Guide to the Reproducibility of Experiments Using Rapamycin
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparison of experimental outcomes using Rapamycin, a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR).[1][2] The mTOR signaling pathway is a critical regulator of fundamental cellular processes, including growth, proliferation, and metabolism.[2][3][4] Due to its central role, dysregulation of mTOR signaling is implicated in numerous diseases, making Rapamycin a valuable tool in both research and clinical settings.[2][3][5]
However, the reproducibility of experiments involving Rapamycin can be challenging due to its varied effects across different cell lines, concentrations, and treatment durations.[6] This guide aims to address these variabilities by presenting comparative data from multiple studies, offering detailed experimental protocols, and illustrating key pathways and workflows to enhance experimental design and reproducibility.
Data Presentation: Comparative Efficacy of Rapamycin
The inhibitory concentration (IC50) and the cellular effects of Rapamycin are highly dependent on the specific cell line and experimental conditions. The tables below summarize quantitative data from various studies to highlight these differences.
Table 1: Rapamycin IC50 Values in Various Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. As shown below, the IC50 of Rapamycin varies significantly, often by several orders of magnitude, across different human and model organism cell lines. This variability underscores the importance of empirical determination of the optimal concentration for each specific cell system.
| Cell Line | IC50 Value | Assay Type / Endpoint | Source |
| HEK293 | ~0.1 nM | mTOR Activity Assay | [1] |
| T98G (Glioblastoma) | 2 nM | Cell Viability | [1] |
| U87-MG (Glioblastoma) | 1 µM | Cell Viability | [1] |
| U373-MG (Glioblastoma) | >25 µM | Cell Viability | [1] |
| MCF-7 (Breast Cancer) | 20 nM | Growth Inhibition | [6] |
| MDA-MB-231 (Breast Cancer) | 20 µM | Growth Inhibition | [6] |
| Ca9-22 (Oral Cancer) | ~15 µM | Cell Proliferation | [7] |
Table 2: Concentration-Dependent Effects of Rapamycin on Cellular Processes
The biological response to Rapamycin is strictly dose-dependent. Low nanomolar concentrations can be sufficient to inhibit mTORC1 signaling, while higher micro-molar concentrations may be required to elicit broader cellular effects like apoptosis or to overcome resistance.
| Cellular Process | Cell Line(s) | Effective Concentration Range | Observed Effect | Source(s) |
| Inhibition of Proliferation | Prostate Cancer Lines | ~10 nM | Reached maximum inhibitory effect. | [8] |
| Urothelial Carcinoma Lines | 1 pM - 1 µM | Dose-dependent decrease in BrdU-labeled cells. | [9] | |
| Human VM Endothelial Cells | 1 - 1000 ng/mL | Time- and concentration-dependent inhibition of cell viability. | [10] | |
| Induction of Autophagy | COS7, H4 | 0.2 µM (200 nM) | Induced autophagy after 24 hours. | [1] |
| iPSCs | 200 nM | Used for autophagic flux assay. | [11] | |
| Ca9-22 (Oral Cancer) | 20 µM | Significantly increased the percentage of autophagic cells. | [12] | |
| Inhibition of mTOR Signaling | Cultured Cells (General) | 10 nM | Recommended pre-treatment for 1 hour to inhibit mTORC1. | [13] |
| Urothelial Carcinoma Lines | 100 pM - 10 nM | Striking reduction in phosphorylation of S6K and S6. | [9] | |
| Induction of Apoptosis | Ca9-22 (Oral Cancer) | 10 - 20 µM | Increased cell apoptosis by activating caspases 9 and 3. | [12] |
Experimental Protocols
To ensure reproducibility, standardized and detailed methodologies are essential. The following sections provide protocols for key experiments used to assess the efficacy and mechanism of action of Rapamycin.
Protocol 1: Cell Proliferation Assay (MTT-Based)
This protocol outlines a method to determine the effect of Rapamycin on cell proliferation and to calculate its IC50 value.
1. Cell Seeding:
- Culture cells to ~80% confluency using standard protocols.
- Trypsinize and count the cells.
- Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
- Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
2. Rapamycin Treatment:
- Prepare a 2X stock solution of Rapamycin in culture medium at various concentrations (e.g., from 1 pM to 100 µM). A vehicle control (e.g., DMSO) must be included.[9]
- Remove the old medium from the 96-well plate and add 100 µL of the 2X Rapamycin solutions or vehicle control to the appropriate wells.
- Incubate the plate for a desired duration (e.g., 24, 48, or 72 hours), as the inhibitory effects of Rapamycin are time-dependent.[10]
3. MTT Assay:
- Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
- Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control cells.
- Plot the percentage of viability against the log of Rapamycin concentration and use non-linear regression to determine the IC50 value.[7]
Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition
This protocol is for assessing the phosphorylation status of key mTORC1 downstream targets, such as S6 Kinase (S6K) and 4E-BP1, to confirm Rapamycin's mechanism of action.
1. Cell Lysis and Protein Quantification:
- Seed cells in 6-well plates and treat with desired concentrations of Rapamycin for a specified time (e.g., 1-24 hours).
- Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[14]
- Scrape the cells, collect the lysate, and centrifuge at 13,000 rpm for 15 minutes at 4°C.[11]
- Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.[8]
- Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[15]
- Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[14]
3. Immunoblotting:
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBS-T) for 1 hour at room temperature.[14]
- Incubate the membrane with primary antibodies specific for phosphorylated and total proteins of interest (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1) overnight at 4°C with gentle agitation.[15][16] Also include a primary antibody for a loading control (e.g., β-actin or GAPDH).
- Wash the membrane three times with TBS-T for 5-10 minutes each.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
- Wash the membrane again three times with TBS-T.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[14]
- Quantify the band intensities using densitometry software. Normalize the intensity of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition.
Mandatory Visualizations
Diagrams created using Graphviz provide clear visual representations of complex biological pathways and experimental procedures.
Caption: The mTOR signaling pathway inhibited by Rapamycin.
Caption: A typical workflow for testing Rapamycin's effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novapublishers.com [novapublishers.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapamycin inhibits prostate cancer cell growth through cyclin D1 and enhances the cytotoxic efficacy of cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapamycin regulates autophagy and cell adhesion in induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]
- 13. Rapamycin | Cell Signaling Technology [cellsignal.com]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Effects of rapamycin on cell proliferation and phosphorylation of mTOR and p70(S6K) in HepG2 and HepG2 cells overexpressing constitutively active Akt/PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Paclitaxel's Cytotoxic Activity in Diverse Cancer Cell Lines: A Comparative Guide
This guide provides a comparative analysis of the cytotoxic activity of Paclitaxel across different human cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a consolidated resource for evaluating the compound's efficacy and to provide detailed experimental protocols for reproducibility.
Introduction to Paclitaxel
Paclitaxel is a potent anti-cancer agent widely used in the treatment of various malignancies, including ovarian, breast, and lung cancers.[1] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[2][3] By binding to the β-tubulin subunit of microtubules, Paclitaxel promotes their polymerization and prevents their disassembly.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately inducing programmed cell death, or apoptosis.[2][4]
Comparative Cytotoxic Activity of Paclitaxel
The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a drug's potency. The following table summarizes the IC50 values of Paclitaxel in different cancer cell lines as determined by cytotoxic assays. It is important to note that variations in experimental conditions, such as drug exposure time, can significantly influence the observed IC50 values.[5]
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time | Assay Type | Source |
| A549 | Non-Small Cell Lung Cancer | 1.35 | 48 hours | Cell Counting Kit-8 | [6] |
| MCF-7 | Breast Adenocarcinoma | ~5 | 72 hours | MTT Assay | [7] |
| HeLa | Cervical Adenocarcinoma | 2.5 - 7.5 | 24 hours | Clonogenic Assay | [5] |
| SK-BR-3 | HER2+ Breast Cancer | ~2.5 | 72 hours | MTS Assay | [8][9][10] |
| MDA-MB-231 | Triple Negative Breast Cancer | ~2.0 | 72 hours | MTS Assay | [8][9][10] |
Mechanism of Action: Microtubule Stabilization and Apoptosis
Paclitaxel exerts its cytotoxic effects by interfering with the normal function of microtubules, leading to mitotic arrest and the activation of apoptotic signaling pathways. The diagram below illustrates this mechanism.
Experimental Protocols
Determination of IC50 using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[11]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Paclitaxel stock solution (in DMSO)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[12]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and adjust the cell density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Paclitaxel in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the various concentrations of Paclitaxel. Include a vehicle control (medium with the same concentration of DMSO used for the highest Paclitaxel concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.[13]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for about 10-15 minutes to ensure complete dissolution.[11][13]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[12][13]
-
Calculate the percentage of cell viability for each Paclitaxel concentration relative to the no-treatment control.
-
Plot a dose-response curve (percentage of cell viability vs. log of Paclitaxel concentration) and determine the IC50 value using non-linear regression analysis.
-
The following diagram outlines the general workflow for determining the IC50 of a compound using the MTT assay.
References
- 1. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Researcher's Guide to Isothermal Titration Calorimetry: Characterizing the Binding of [Compound Name] to [Target Protein]
For Researchers, Scientists, and Drug Development Professionals
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the thermodynamics of biomolecular interactions.[1][2] Considered a gold standard, ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[3][4][5] This guide provides a comparative overview of ITC for analyzing the binding of a hypothetical small molecule, "[Compound Name]," to its "[Target Protein]," offering insights into experimental design and data interpretation, and comparing the technique with viable alternatives.
Quantitative Data Summary: Thermodynamic Profile
ITC allows for the direct determination of the binding affinity (K D), binding stoichiometry (n), and the change in enthalpy (ΔH).[6][7] From these parameters, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated, offering a deep understanding of the forces driving the interaction.[3][6]
Below is a sample dataset comparing the thermodynamic signatures for three different compounds binding to "[Target Protein]."
Table 1: Thermodynamic Parameters for Compound Binding to [Target Protein]
| Compound Name | K D (nM) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Binding Profile |
| [Compound Name] | 50 | 1.05 | -12.5 | +2.5 | -10.0 | Enthalpically-driven |
| Alternative Cmpd 1 | 200 | 0.98 | -2.0 | -7.2 | -9.2 | Entropically-driven |
| Alternative Cmpd 2 | 800 | 1.01 | -7.5 | -1.0 | -8.5 | Enthalpically-driven |
Note: Data is hypothetical. K D (dissociation constant) is inversely related to binding affinity. ΔG is calculated from ΔG = ΔH - TΔS. A negative ΔG indicates a spontaneous binding process.[8]
Comparison with Alternative Technologies
While ITC is comprehensive, other techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) also provide valuable data on biomolecular interactions. The choice of technique often depends on the specific research question, throughput needs, and sample availability.
Table 2: Comparison of Binding Affinity Measurement Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) |
| Principle | Measures heat change upon binding in solution.[9] | Measures change in refractive index near a sensor surface upon binding.[10] | Measures interference pattern of light reflected from a biosensor tip.[10] |
| Label-Free | Yes.[11] | Yes.[12] | Yes.[13] |
| Immobilization | No, interaction occurs free in solution.[1] | Yes, one binding partner is immobilized on a sensor chip.[12] | Yes, one binding partner is immobilized on a biosensor tip.[10] |
| Key Parameters | K D, n, ΔH, ΔS.[6] | K D, k on (association rate), k off (dissociation rate).[12] | K D, k on, k off.[10] |
| Throughput | Low (0.25 – 2 hours per assay).[14] | Medium to High. | High. |
| Sample Consumption | High (milligram range may be needed).[9] | Low to Medium.[12] | Low. |
| Strengths | Provides a complete thermodynamic profile; universal detection via heat.[1][4] | High sensitivity; provides kinetic data; gold standard for kinetics.[12] | High throughput; compatible with crude samples; real-time monitoring.[13] |
| Limitations | Low throughput; requires large sample quantities; challenging for very weak or very tight binders.[14][15] | Immobilization can affect protein activity; requires careful surface chemistry. | Less sensitive than SPR; thermodynamic data is not available.[12] |
Detailed Experimental Protocols
Acquiring high-quality ITC data requires careful experimental design and execution.
Sample Preparation
-
Purity: Both the protein and ligand samples should be as pure as possible to avoid interfering reactions.[16]
-
Concentration: Accurate concentration determination for both the protein in the cell and the ligand in the syringe is critical for accurate stoichiometry and affinity measurements.
-
Buffer Matching: This is one of the most critical steps. The protein and ligand must be in an identical buffer to minimize heats of dilution and mixing, which can mask the true binding signal.[7][16] Dialyze the protein against the final buffer, and use the final dialysis buffer to dissolve the ligand.
-
Additives: If additives like DMSO or reducing agents are required for ligand solubility or protein stability, ensure they are present at the exact same concentration in both the cell and syringe solutions.[16]
Instrument Setup and Titration
-
Cleaning: Thoroughly clean the sample cell and syringe with detergent and water according to the manufacturer's protocol to remove any contaminants from previous experiments.
-
Loading: Load the "[Target Protein]" solution (typically 5-20 µM) into the sample cell and the "[Compound Name]" solution (typically 10-20 times the protein concentration) into the injection syringe, taking care to avoid introducing air bubbles.[7][16]
-
Equilibration: Allow the instrument to equilibrate thermally for a stable baseline before starting the titration.
-
Titration Parameters:
-
Injections: A typical experiment consists of 10-20 injections.
-
Volume: Small injection volumes (e.g., 2-5 µL) are used to ensure a complete binding isotherm with multiple data points.
-
Spacing: Allow sufficient time between injections for the signal to return to the baseline (e.g., 120-180 seconds).
-
Control Experiments
To ensure the observed heat changes are due to the binding interaction, perform a control titration by injecting the ligand from the syringe into the sample cell containing only buffer. The resulting heats of dilution should be small and consistent, and they are subtracted from the main experimental data during analysis.
Data Analysis
The raw data, a plot of heat flow (µcal/sec) versus time, is integrated to yield the heat per injection (kcal/mol).[15] This is then plotted against the molar ratio of ligand to protein.[7] This binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters: n, K D, and ΔH.[7][9]
Visualizing the Process and Principles
Diagrams created using Graphviz illustrate the experimental workflow and the fundamental thermodynamic principles measured by ITC.
References
- 1. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 2. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cbgp.upm.es [cbgp.upm.es]
- 4. azom.com [azom.com]
- 5. Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 7. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 8. tainstruments.com [tainstruments.com]
- 9. Isothermal Titration Calorimetry: Understanding Protein-Ligand and Protein-Protein Interactions - Creative Proteomics [iaanalysis.com]
- 10. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 11. researchgate.net [researchgate.net]
- 12. xantec.com [xantec.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. nicoyalife.com [nicoyalife.com]
- 15. youtube.com [youtube.com]
- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Independent Verification of Osimertinib Synthesis and Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the independent verification of the synthesis and purity of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1][2] We present a comparative analysis between a hypothetical in-house synthesized batch of Osimertinib and a commercial reference standard, supported by detailed experimental protocols and data presented in a clear, comparative format.
Overview of Osimertinib Synthesis
Osimertinib is a complex molecule requiring a multi-step synthesis.[3] A common synthetic route involves the coupling of key intermediates to construct the core structure, followed by the introduction of the acrylamide functional group crucial for its covalent inhibition mechanism.[4][5] Independent verification of the synthesis involves confirming the structure of the final compound and identifying any process-related impurities.
A representative synthesis workflow is outlined below. The process begins with the preparation of the pyrimidine and indole core structures, which are then coupled and subsequently elaborated to yield the final active pharmaceutical ingredient (API).
Purity and Identity Verification: A Comparative Analysis
The identity and purity of the synthesized Osimertinib were assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The results were compared against a certified commercial reference standard. Pharmaceutical analysis is essential to ensure the quality, consistency, and safety of drug substances by identifying and quantifying the API and any potential impurities.[6]
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the main compound from any impurities, allowing for accurate quantification. Our analysis was conducted using a reverse-phase C18 column, which is a common stationary phase for separating small molecules like Osimertinib.[1][7]
Table 1: Comparative HPLC Purity Analysis
| Sample ID | Retention Time (min) | Purity by Area % | Major Impurity (RRT) | Impurity Area % |
| Commercial Standard | 12.5 | 99.9% | 1.2 | 0.05% |
| In-House Synthesis | 12.5 | 99.5% | 1.2 | 0.3% |
The data indicates that the in-house synthesized Osimertinib has a high purity of 99.5%, which is comparable to the commercial standard. The primary impurity peak has a relative retention time (RRT) of 1.2 in both samples, suggesting it is likely a common process-related impurity or degradation product.[8]
¹H NMR spectroscopy is a powerful tool for structural elucidation and confirmation.[1] The spectrum provides a unique fingerprint of the molecule, and the chemical shifts and coupling patterns of the protons must match the expected structure.
Table 2: Comparative ¹H NMR Analysis (Key Signals)
| Functional Group | Expected Chemical Shift (ppm) | Commercial Standard (ppm) | In-House Synthesis (ppm) |
| Indole NH | ~11.0 | 11.01 | 11.02 |
| Aromatic Protons | 7.0 - 8.5 | Matches Reference | Matches Reference |
| Vinyl Protons | 5.7 - 6.8 | Matches Reference | Matches Reference |
| N-Methyl Groups | ~2.7, ~3.3 | 2.75, 3.31 | 2.75, 3.32 |
The ¹H NMR spectra of both the in-house synthesized compound and the commercial standard were superimposable, confirming the chemical identity of the synthesized Osimertinib.[9][10] Minor peaks corresponding to residual solvents (e.g., DMSO-d6) were observed in both samples, which is common.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, which serves to confirm the elemental composition of the synthesized compound.[11]
Table 3: Comparative High-Resolution Mass Spectrometry (HRMS) Data
| Parameter | Theoretical Value (C₂₈H₃₃N₇O₂) | Commercial Standard | In-House Synthesis |
| [M+H]⁺ (monoisotopic mass) | 499.2696 | 499.2694 | 499.2698 |
| Mass Accuracy (ppm) | - | -0.4 | +0.4 |
The observed mass-to-charge ratio ([M+H]⁺) for the in-house synthesized Osimertinib is within 1 ppm of the theoretical value, providing strong evidence for the correct elemental composition.[12] This result is in excellent agreement with the commercial standard.
Experimental Protocols
Detailed and validated analytical methods are crucial for obtaining reliable and reproducible results.[13][14] The following protocols were used for the comparative analysis.
-
System: Agilent 1260 Infinity II LC System
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 20% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.
-
Instrument: Bruker Avance III HD 500 MHz spectrometer
-
Solvent: DMSO-d₆
-
Concentration: ~10 mg/mL
-
Temperature: 25°C
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Experiment: ¹H NMR, 16 scans
-
Instrument: Agilent 6545 Q-TOF LC/MS
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: 100 - 1000 m/z
-
Capillary Voltage: 3500 V
-
Gas Temperature: 325°C
-
Sample Infusion: The sample was introduced via the HPLC system under the conditions described in section 3.1.
The workflow for the analytical verification process is depicted in the diagram below.
References
- 1. Separation, Identification, Isolation and Characterization of Degradation Product of Osimertinib Tablets by UPLC-QTOF-MS/MS and NMR: Evaluation of In-Silico Safety Assessment for Osimertinib (OSM) and Degradation Product (DP) [scirp.org]
- 2. A Validated Assay to Quantify Osimertinib and Its Metabolites, AZ5104 and AZ7550, from Microsampled Dried Blood Spots and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. medkoo.com [medkoo.com]
- 6. pharmaved.com [pharmaved.com]
- 7. jchr.org [jchr.org]
- 8. Validation of Reverse Phase High-performance Liquid Chromatography Analytical Method for Osimertinib Mesylate and its Degradation Products for Osimertinib Mesylate Tablets | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 9. Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Osimertinib mesylate(1421373-66-1) 1H NMR spectrum [chemicalbook.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. apicule.com [apicule.com]
- 14. ndgcs.com [ndgcs.com]
Safety Operating Guide
Procedures for Safe Disposal of Laboratory Chemical Agents
Disclaimer: The substance "Agn-PC-0NG2BG" does not correspond to a recognized chemical identifier in publicly available databases. Therefore, specific disposal instructions cannot be provided. The following information details a general, best-practice framework for the safe handling and disposal of laboratory chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
General Chemical Waste Disposal Protocol
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. The following steps outline a systematic approach to managing chemical waste, ensuring compliance with regulatory standards and minimizing risks to personnel and the environment.
Step 1: Chemical Identification and Hazard Assessment
Before beginning any experimental work, it is imperative to identify and understand the hazards associated with all chemicals being used.
-
Obtain the Safety Data Sheet (SDS): The SDS is the primary source of information regarding a chemical's properties, hazards, and safe handling procedures. It contains crucial details for disposal.
-
Characterize Unknowns: If a substance is synthesized or its identity is unknown, it must be treated as hazardous until a thorough risk assessment is completed.
-
Segregate Waste Streams: Based on the hazard assessment, determine the appropriate waste stream for the chemical (e.g., halogenated solvents, non-halogenated solvents, solid waste, aqueous waste). Never mix incompatible waste streams.
Step 2: Proper Labeling and Containment
Accurate labeling and secure containment are essential for safe storage and disposal.
-
Use Appropriate Containers: Waste containers must be made of a material compatible with the chemical waste they are intended to hold.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the approximate percentages of each component, and the specific hazard(s) (e.g., flammable, corrosive, toxic).
-
Keep Containers Closed: Waste containers should be securely closed at all times, except when adding waste.
Step 3: Storage and Collection
Designate a specific, well-ventilated area for the temporary storage of hazardous waste.
-
Secondary Containment: Store waste containers in secondary containment trays to prevent the spread of spills.
-
Regularly Scheduled Pick-ups: Coordinate with your institution's EHS department for the routine collection of chemical waste. Do not allow waste to accumulate.
Summary of Chemical Safety and Disposal Information
The following table provides a template for summarizing key information for any laboratory chemical. This should be completed before the chemical is used.
| Parameter | Description |
| Chemical Name & CAS No. | The full chemical name and its unique Chemical Abstracts Service (CAS) registry number. |
| Physical Properties | Appearance, odor, pH, boiling point, melting point, etc. |
| Primary Hazard(s) | e.g., Flammable, Corrosive, Toxic, Reactive, Oxidizer. |
| Personal Protective Equipment (PPE) | Required PPE for safe handling (e.g., nitrile gloves, safety glasses, lab coat, fume hood). |
| Incompatible Materials | List of substances that should not be mixed with the chemical. |
| Waste Stream Category | The designated waste stream for this chemical (e.g., Halogenated Solvents, Solid Chemical Waste). |
| Disposal Container Type | The appropriate material and type of container for waste collection (e.g., Glass bottle, Polyethylene carboy). |
| Emergency Procedures | Spill cleanup procedures and first aid measures. |
Chemical Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste in a laboratory setting.
Caption: Decision workflow for laboratory chemical waste disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
